Z-Asp-OBzl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOZWZKJQRBZRH-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426388 | |
| Record name | Z-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-31-1 | |
| Record name | Z-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Z-Asp(OBzl)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a predetermined sequence is paramount. The trifunctional nature of many amino acids, such as aspartic acid, necessitates a strategic approach of temporary protection and deprotection of reactive functional groups to prevent unwanted side reactions and ensure the fidelity of the final peptide. This technical guide provides an in-depth exploration of the role of N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester, commonly abbreviated as Z-Asp(OBzl)-OH, a classic and important building block in the art of peptide synthesis. We will delve into its core functions, the challenges associated with its use, and provide detailed experimental protocols for its application.
The Core Function of Z-Asp(OBzl)-OH: Dual Protection for Controlled Peptide Elongation
Z-Asp(OBzl)-OH is a derivative of L-aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain β-carboxyl group is protected as a benzyl ester (OBzl). This dual-protection strategy is fundamental to its role in peptide synthesis for two primary reasons:
-
Prevention of Unwanted Amide Bond Formation: The Z group on the α-amino terminus prevents the amino acid from acting as a nucleophile and forming a peptide bond at the wrong position during the coupling of another amino acid to its C-terminus.
-
Masking of the Reactive Side Chain: The OBzl group on the β-carboxyl side chain prevents it from participating in side reactions, such as branching of the peptide chain or intramolecular cyclization.
This strategic protection allows for the selective formation of a peptide bond between the free α-carboxyl group of Z-Asp(OBzl)-OH and the free α-amino group of another amino acid or a growing peptide chain.
The Boc/Bzl Strategy: The Native Chemical Environment for Z-Asp(OBzl)-OH
Z-Asp(OBzl)-OH is most congruously used within the framework of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. In this approach, the temporary N-α-protecting group is the acid-labile Boc group, while the "permanent" side-chain protecting groups are typically benzyl-based, which are also acid-labile but require much stronger acidic conditions for removal.
The synthesis cycle in the Boc/Bzl strategy can be visualized as follows:
A Critical Challenge: Aspartimide Formation
A significant and well-documented side reaction associated with the use of aspartic acid derivatives in peptide synthesis is the formation of a stable five-membered succinimide ring, known as aspartimide. This intramolecular cyclization can occur under both the acidic conditions of Boc deprotection and the basic conditions used for neutralization in Boc/Bzl SPPS, as well as during the basic conditions of Fmoc deprotection in the more modern Fmoc/tBu strategy.
The formation of aspartimide is problematic because the succinimide ring can be opened by nucleophiles, including the peptide's own N-terminus or external agents, to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone is connected through the side-chain carboxyl group. This process is often accompanied by racemization at the α-carbon of the aspartic acid residue.
The propensity for aspartimide formation is highly dependent on the steric bulk of the side-chain protecting group. While the benzyl ester of Z-Asp(OBzl)-OH offers a degree of protection, it is known to be more susceptible to this side reaction compared to more sterically hindered esters.
Quantitative Comparison of Aspartic Acid Side-Chain Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a profound impact on the extent of aspartimide formation. The following table summarizes comparative data on the formation of this side product with different protecting groups.
| Protecting Group | Aspartimide Formation (%) | Conditions | Reference |
| Benzyl (OBzl) | High | Acidic (HF) and Basic (tertiary amine) | General literature |
| Cyclohexyl (OcHx) | 170-fold reduction compared to OBzl | Diisopropylethylamine treatment for 24h | [1] |
| 3-ethyl-3-pentyl (OEpe) | Significantly lower than OtBu | Fmoc SPPS | [2] |
| 4-n-propyl-4-heptyl (OPhp) | Significantly lower than OtBu | Fmoc SPPS | [2] |
| 5-n-butyl-5-nonyl (OBno) | 25% reduction compared to OtBu | Fmoc SPPS of Teduglutide | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the use of Z-Asp(OBzl)-OH and analogous Boc-Asp(OBzl)-OH in peptide synthesis. While Z-protected amino acids are less common in modern SPPS, the principles of handling the benzyl side-chain protection are directly transferable from the more frequently used Boc-protected counterparts.
Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl Strategy
This protocol outlines the steps for incorporating an aspartic acid residue with benzyl side-chain protection into a growing peptide chain on a solid support.
Materials:
-
Boc-Asp(OBzl)-OH (or Z-Asp(OBzl)-OH for the first residue in certain strategies)
-
Merrifield or PAM resin for peptide acids; MBHA or BHA resin for peptide amides
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Scavengers for cleavage: e.g., anisole, p-cresol, dimethyl sulfide (DMS)
-
Anhydrous Hydrogen Fluoride (HF)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.
-
Filter the resin and wash thoroughly with DCM (3x).
-
-
Coupling of Boc-Asp(OBzl)-OH:
-
Using DCC/HOBt:
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution and allow to pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Using HATU (recommended for hindered couplings):
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents) and HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
-
-
Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture (e.g., 90% HF, 5% anisole, 5% p-cresol) to the resin. To minimize aspartimide formation, perform the cleavage at 0-5°C.[3]
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Distill anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum evaporation.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.
-
Solution-Phase Peptide Synthesis (LPPS)
This protocol outlines the synthesis of a dipeptide using Z-Asp(OBzl)-OH in solution.
Materials:
-
Z-Asp(OBzl)-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
DCC
-
HOBt
-
DCM
-
DIEA or N-methylmorpholine (NMM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Protocol:
-
Coupling:
-
Dissolve Z-Asp(OBzl)-OH (1 equivalent), the amino acid methyl ester hydrochloride (1 equivalent), and HOBt (1.1 equivalents) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) and DIEA (1 equivalent) to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the protected dipeptide.
-
-
Deprotection:
-
Z and OBzl group removal (Catalytic Hydrogenation):
-
Dissolve the protected dipeptide in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the deprotected dipeptide.
-
-
Conclusion
Z-Asp(OBzl)-OH remains a valuable reagent in the peptide chemist's toolbox, particularly in the context of the Boc/Bzl synthesis strategy and in solution-phase synthesis. Its dual-protecting group scheme allows for the controlled incorporation of aspartic acid into peptide chains. However, researchers and drug development professionals must be acutely aware of the potential for aspartimide formation, a side reaction that can compromise the purity and yield of the target peptide. The choice of protecting group for the aspartic acid side chain is a critical parameter to consider, with more sterically hindered esters offering a significant advantage in suppressing this unwanted cyclization. The detailed protocols provided in this guide offer a practical framework for the successful application of Z-Asp(OBzl)-OH and its analogs, enabling the synthesis of complex peptides for a wide range of research and therapeutic applications.
References
An In-depth Technical Guide to Z-Asp-OBzl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Carbobenzyloxy-L-aspartic acid 1-benzyl ester, commonly referred to as Z-Asp-OBzl. This amino acid derivative is a critical building block in the field of peptide synthesis and plays a significant role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound, with the CAS number 4779-31-1, is a white to off-white crystalline powder.[1] Its structure features a benzyloxycarbonyl (Z) group protecting the amine and a benzyl (Bzl) ester protecting the α-carboxyl group of L-aspartic acid. This dual protection makes it a versatile intermediate for the controlled, stepwise synthesis of peptides.
Data Presentation: Key Chemical Properties
The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C₁₉H₁₉NO₆ | [2][3] |
| Molecular Weight | 357.36 g/mol | [2][4] |
| Melting Point | 105-108 °C | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in DMSO and acetic acid. Insoluble in water. | |
| IUPAC Name | (3S)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |
| SMILES | C1=CC=C(C=C1)COC(=O)--INVALID-LINK--NC(=O)OCC2=CC=CC=C2 | |
| CAS Number | 4779-31-1 | |
| Predicted pKa | 3.63 ± 0.23 | |
| Optical Rotation | [α]20/D +12 (c=0.5-2.0 in acetic acid) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and development. The following sections outline representative experimental protocols for its synthesis, purification, and analysis.
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of L-aspartic acid β-benzyl ester with benzyl chloroformate under basic conditions, a variation of the Schotten-Baumann reaction.
Materials:
-
L-Aspartic acid β-benzyl ester hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Ethyl acetate
-
6N Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Aspartic acid β-benzyl ester hydrochloride in a mixture of water and dioxane.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add sodium carbonate to the solution to neutralize the hydrochloride and create a basic environment.
-
Add benzyl chloroformate dropwise to the stirred solution over 2-3 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Extract the solution with ethyl acetate to remove any unreacted benzyl chloroformate and byproducts.
-
Acidify the aqueous layer to a pH of 2 with 6N HCl.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification by Recrystallization
For higher purity, the synthesized this compound can be recrystallized.
Materials:
-
Crude this compound
-
Ethanol or an ethanol/water mixture
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using reverse-phase HPLC.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows associated with this compound.
Chemical Structure and Functional Groups
Caption: Functional group components of the this compound molecule.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial reagent in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. The diagram below illustrates its incorporation into a growing peptide chain.
Caption: General workflow for incorporating this compound in SPPS.
References
The Benzyloxycarbonyl (Cbz or Z) Protecting Group
An In-depth Technical Guide to the Core Mechanisms of Z and OBzl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the benzyloxycarbonyl (Z or Cbz) and benzyl ether (OBzl) protecting groups, which are fundamental tools in modern organic synthesis, particularly in the realms of peptide and carbohydrate chemistry. We will delve into the core mechanisms of their application and removal, present quantitative data for key transformations, and provide detailed experimental protocols.
The Cbz group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, was a pivotal development in peptide synthesis.[1][2] It serves to protect amine functionalities as carbamates, rendering them less nucleophilic and preventing unwanted side reactions during peptide coupling.[1][3]
Mechanism of Cbz Protection
The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium bicarbonate or an organic base, is required to neutralize the hydrochloric acid generated during the reaction.
Caption: Mechanism of Cbz protection of an amine.
Mechanism of Cbz Deprotection
A key advantage of the Cbz group is its susceptibility to removal under relatively mild conditions, most notably through catalytic hydrogenolysis.
This is the most widely used method for Cbz deprotection. The reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C). The mechanism proceeds via the cleavage of the benzylic C-O bond, which releases the unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.
An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor such as ammonium formate in the presence of a palladium catalyst.
Caption: Cbz deprotection via catalytic hydrogenolysis.
The Cbz group can also be cleaved under harsh acidic conditions, for instance, using a solution of hydrogen bromide in acetic acid. This method is less common due to its harshness but can be useful when catalytic hydrogenolysis is not feasible. The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.
The Benzyl Ether (OBzl) Protecting Group
Benzyl ethers are widely used to protect hydroxyl groups in alcohols and phenols due to their stability under a broad range of reaction conditions, including acidic and basic environments.
Mechanism of Benzyl Ether Protection
The most common method for the formation of benzyl ethers is the Williamson ether synthesis. This involves the deprotonation of the alcohol with a base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide or benzyl chloride.
Caption: Formation of a benzyl ether via Williamson ether synthesis.
Mechanism of Benzyl Ether Deprotection
Similar to the Cbz group, the primary method for cleaving benzyl ethers is catalytic hydrogenolysis.
Using hydrogen gas and a palladium catalyst, the C-O bond of the benzyl ether is cleaved to regenerate the alcohol and produce toluene as a byproduct. This method is highly efficient and proceeds under mild conditions.
Caption: Deprotection of a benzyl ether via catalytic hydrogenolysis.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the protection and deprotection of amines and alcohols using Cbz and OBzl groups, respectively.
Table 1: Cbz Protection of Amines
| Substrate (Amine) | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| General Amino Acid | Cbz-Cl | NaHCO₃ | THF/H₂O | 20 | 0 | ~90 | |
| Various Amines | Cbz-Cl | - | Water | 0.03-0.17 | RT | 90-96 | |
| Chiral Amino Acids | Cbz-Cl | Na₂CO₃:NaHCO₃ | - | - | - | - |
Table 2: Cbz Deprotection
| Method | Substrate | Catalyst/Reagent | Solvent | Time | Temp | Yield | Reference |
| Hydrogenolysis (H₂) | N-Cbz-Nortropine | 10% Pd/C | Methanol | 1-3 h | RT | High | |
| Transfer Hydrogenation | Protected Caprazamycin A | Pd black | EtOH/HCO₂H | 1.5 h | 25°C | - | |
| Acidic Cleavage | Cbz-protected peptide | 33% HBr/AcOH | - | 20 min | RT | - | |
| Nickel Boride | Various Cbz-amines | NiCl₂·6H₂O/NaBH₄ | Methanol | 15-30 min | RT | 82-96% |
Table 3: Benzyl Ether Protection of Alcohols
| Substrate (Alcohol) | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| General Alcohols | Benzyl Bromide | KOH | None | - | - | High | |
| Functionalized Alcohols | 2-Benzyloxypyridine, MeOTf | MgO | Toluene | 24 | 90 | 75-91 |
Table 4: Benzyl Ether Deprotection
| Method | Substrate | Catalyst/Reagent | Solvent | Time | Temp | Yield | Reference |
| Hydrogenolysis (H₂) | Benzyl-protected alcohol | Pd/C | MeOH, EtOH, or EtOAc | - | RT | High | |
| Hydrogenolysis | Oligosaccharide | Pd/C | THF/t-BuOH/PBS | - | - | >73% |
Experimental Protocols
Cbz Protection of an Amino Acid
Workflow:
References
An In-depth Technical Guide to Z-Asp-OBzl (CAS Number: 4779-31-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-L-aspartic acid α-benzyl ester, commonly referred to as Z-Asp-OBzl, is a pivotal derivative of L-aspartic acid utilized extensively in the fields of organic synthesis and pharmaceutical research. With the CAS number 4779-31-1, this compound serves as a crucial building block in peptide synthesis and as a key intermediate in the development of various therapeutic agents, including antiviral and anti-cancer drugs.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application in peptide synthesis, and a thorough discussion of potential side reactions and mitigation strategies. Quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction pathways are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder, characterized by the presence of two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the benzyl (Bzl) ester on the α-carboxyl group of L-aspartic acid.[3] These protecting groups are instrumental in preventing undesirable side reactions during peptide synthesis.[4]
| Property | Value | Reference |
| CAS Number | 4779-31-1 | [5] |
| Molecular Formula | C₁₉H₁₉NO₆ | |
| Molecular Weight | 357.36 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 83-85 °C | |
| Solubility | Soluble in organic solvents such as acetone, chloroform, DMSO, ether, and methanol. Less soluble in water. | |
| Synonyms | N-Carbobenzyloxy-L-aspartic Acid 1-Benzyl Ester, Z-L-Asp-OBzl, (S)-4-(Benzyloxy)-3-[(benzyloxycarbonyl)amino]-4-oxobutyric acid |
Applications in Drug Development and Peptide Synthesis
This compound is a versatile intermediate in organic synthesis, primarily valued for its role as a chiral building block in the construction of complex, stereochemically defined molecules. Its application is particularly prominent in the pharmaceutical industry for the synthesis of a wide array of drug candidates.
The core utility of this compound lies in peptide synthesis, where the Z and OBzl protecting groups allow for the controlled, stepwise addition of the aspartic acid residue into a growing peptide chain. These protecting groups are stable under a variety of reaction conditions but can be selectively removed when required.
Experimental Protocols
Solution-Phase Dipeptide Synthesis: Z-Asp(OBzl)-Phe-OMe
This protocol outlines a general procedure for the solution-phase synthesis of a dipeptide using this compound and a C-terminally protected amino acid, such as Phenylalanine methyl ester (H-Phe-OMe).
Materials:
-
This compound
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
Coupling agent (e.g., DCC, EDC·HCl)
-
Coupling additive (e.g., HOBt)
-
Base (e.g., NMM, DIPEA)
-
Organic solvents (e.g., DCM, DMF)
-
Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Activation of this compound: Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.) in anhydrous DCM. Stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq.) in DCM and add NMM (1.0 eq.) to neutralize the hydrochloride salt. Add this solution to the activated this compound mixture. Allow the reaction to stir at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc Strategy
This protocol describes the incorporation of an Asp(OBzl) residue into a peptide chain being synthesized on a solid support using the Fmoc strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Asp(OBzl)-OH
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Coupling additives (e.g., HOBt, Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-Asp(OBzl)-OH:
-
Pre-activate Fmoc-Asp(OBzl)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Deprotection of Z and OBzl Groups
The Z and OBzl protecting groups are typically removed simultaneously by catalytic hydrogenolysis.
Materials:
-
Z-Asp(OBzl)-containing peptide
-
Palladium on carbon (10% Pd/C) catalyst
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen source (Hydrogen gas balloon or H₂ generator)
Procedure:
-
Dissolve the protected peptide in a suitable solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Potential Side Reactions and Mitigation
The use of this compound in peptide synthesis, particularly with the benzyl ester protecting the side-chain carboxyl group, is associated with several potential side reactions. Understanding and controlling these side reactions is crucial for obtaining the desired peptide in high purity and yield.
Aspartimide Formation
Under both basic (e.g., during Fmoc deprotection with piperidine) and acidic conditions, the peptide backbone nitrogen can attack the side-chain carbonyl of the Asp(OBzl) residue, leading to the formation of a cyclic aspartimide intermediate. This intermediate can then be hydrolyzed to a mixture of the desired α-peptide and the undesired β-peptide, or react with piperidine to form piperidide adducts.
| Condition | Side Product | Mitigation Strategy | Reference |
| Basic (e.g., Piperidine) | Aspartimide, α- and β-peptides, Piperidides | Use of bulky side-chain protecting groups (e.g., O-t-butyl), addition of HOBt to the deprotection solution. | |
| Acidic (e.g., TFA cleavage) | Aspartimide, α- and β-peptides | Use of milder cleavage cocktails, shorter cleavage times. |
Dipeptide Formation
During the synthesis of Z-Asp(OBzl)-OH itself via the Schotten-Baumann reaction, a notable side reaction is the formation of the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH. The extent of this side reaction is dependent on the base used.
| Base | Extent of Dipeptide Formation | Reference |
| NaHCO₃ | 10% | |
| Na₂CO₃ | 20% |
1,4-Diazepine-2,5-dione Ring Formation
In solid-phase peptide synthesis of sequences containing H-Xaa-Asp(OBzl)-Yaa-Gly-NH₂, the formation of 1,4-diazepine-2,5-dione derivatives has been observed. This side reaction is believed to proceed from the aspartimide intermediate and is influenced by the nature of the amino acids flanking the Asp(OBzl) residue.
Visualizations
References
- 1. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Z-Asp-OBzl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Z-Asp-OBzl (N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester), a key intermediate in peptide synthesis and drug development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data from chemical suppliers and analogous compounds provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information for this compound and the closely related compound, Z-Asp(OBzl)-OH.
| Solvent | This compound (N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester) | Z-Asp(OBzl)-OH (N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester) |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL[1] | 100 mg/mL[2] |
| Acetic Acid | No data available | Soluble |
| Water | No data available | Insoluble |
| Methanol | No quantitative data available | - |
| Ethanol | No quantitative data available | - |
| Acetone | No quantitative data available | - |
| Ethyl Acetate | No quantitative data available | - |
| Dichloromethane (DCM) | No quantitative data available | - |
Note: The lack of extensive quantitative data highlights the necessity for experimental determination of solubility for specific applications and solvent systems. The principles of "like dissolves like" suggest that this compound, with its two benzyl groups and a protected amino acid structure, will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, while having limited solubility in non-polar solvents and water.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3] This protocol provides a standardized procedure that can be adapted for various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath on an orbital shaker. A standard temperature of 25 °C is often used, but the temperature should be chosen to reflect the intended application.
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the compound and the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the specific solvent based on the measured concentration of the saturated solution and the dilution factor.
-
Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
Deprotection of Z-Asp-OBzl in Peptide Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of protecting groups is a critical step in peptide synthesis, directly impacting yield, purity, and overall success. This guide provides a comprehensive technical overview of the deprotection of N-α-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp-OBzl), a commonly used building block in the synthesis of complex peptides. This document details the primary deprotection methodologies, potential side reactions, and strategies for their mitigation, offering a valuable resource for professionals in peptide chemistry and drug development.
Overview of Deprotection Strategies
The removal of the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups from this compound is most commonly achieved through hydrogenolysis or acidolysis. The choice of method depends on the overall synthetic strategy, the presence of other sensitive functional groups in the peptide sequence, and the desired final product.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a mild and efficient method for the simultaneous cleavage of both the Z and OBzl groups. This technique utilizes a hydrogen donor in the presence of a palladium catalyst, avoiding the need for high-pressure hydrogen gas.
Acidolysis
Strong acids are employed to cleave the Z and OBzl groups. The lability of these groups to acid can be modulated, allowing for some degree of selective removal, although this is often challenging with this compound due to the similar nature of the protecting groups. Common acidic reagents include trifluoroacetic acid (TFA) and hydrogen bromide (HBr) in acetic acid.
Quantitative Data on Deprotection Methods
The selection of an appropriate deprotection method is often guided by comparing reaction efficiency and the profile of potential side products. The following tables summarize qualitative and semi-quantitative data gathered from various sources.
| Deprotection Method | Reagents | Typical Reaction Time | Temperature | Key Considerations & Potential Side Products |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid | 1-4 hours | Room Temperature | Mild conditions; sensitive functional groups are often preserved. Incomplete reaction is possible. |
| Strong Acidolysis | Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, H₂O) | 2-4 hours | Room Temperature | Efficient cleavage. Risk of aspartimide formation, especially in Asp-Gly or Asp-Ser sequences. Requires careful selection of scavengers to prevent side reactions with sensitive residues like Trp and Met.[1] |
| Strong Acidolysis | HBr in Acetic Acid | 1-2 hours | Room Temperature | Potent reagent. Can lead to side reactions if not carefully controlled. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yield deprotection.
Protocol for Catalytic Transfer Hydrogenation
-
Preparation: Dissolve this compound-containing peptide in a suitable solvent such as methanol or a mixture of methanol and acetic acid.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the substrate).
-
Hydrogen Donor: Add formic acid as the hydrogen donor.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the deprotected peptide. Further purification by chromatography may be necessary.
Protocol for Strong Acidolysis with TFA
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[1]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For every 100 mg of resin, use approximately 1-2 mL of the cocktail.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).[1]
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying and Analysis: Dry the crude peptide under vacuum. Analyze its purity by HPLC and confirm its identity by mass spectrometry.
Visualization of Processes and Logic
Chemical Deprotection of this compound
Caption: Deprotection of this compound to yield aspartic acid.
General Experimental Workflow for Deprotection
Caption: General workflow for peptide deprotection.
Decision Tree for Selecting a Deprotection Method
Caption: Decision tree for deprotection method selection.
Side Reactions and Mitigation
The most significant side reaction during the deprotection of Asp(OBzl)-containing peptides is the formation of aspartimide. This occurs through the intramolecular cyclization of the aspartic acid residue, particularly under basic or strong acidic conditions. Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides and racemization.
Strategies to Minimize Aspartimide Formation:
-
Use of Milder Deprotection Conditions: Catalytic transfer hydrogenation is generally less prone to inducing aspartimide formation compared to strong acidolysis.
-
Additives in Deprotection Cocktails: The addition of scavengers like water and triisopropylsilane in TFA cleavage cocktails can help suppress side reactions. For Fmoc-based synthesis, adding agents like HOBt to the piperidine solution for Fmoc removal can reduce aspartimide formation.
-
Bulky Protecting Groups: For particularly sensitive sequences, employing bulkier side-chain protecting groups on the aspartic acid can sterically hinder the formation of the succinimide ring.
-
Backbone Protection: In some cases, protection of the amide backbone nitrogen adjacent to the aspartic acid residue can completely prevent aspartimide formation.
Troubleshooting
Incomplete deprotection or the presence of significant side products are common challenges.
-
Incomplete Reaction: If monitoring indicates an incomplete reaction, extending the reaction time or increasing the amount of catalyst/reagent may be necessary. Ensure reagents are fresh and of high quality.
-
Side Product Formation: If significant side products are observed, reassess the deprotection method. If aspartimide formation is the issue, consider switching to a milder method or incorporating preventative strategies as outlined above. HPLC and mass spectrometry are essential tools for identifying the nature of the impurities.
This technical guide provides a foundational understanding of the key considerations for the successful deprotection of this compound in peptide synthesis. For specific applications, further optimization of the described protocols may be required to achieve the desired purity and yield of the final peptide product.
References
Stability of Z-Asp-OBzl Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical stability of N-α-benzyloxycarbonyl-L-aspartic acid α-benzyl ester (Z-Asp-OBzl), a commonly used protected amino acid derivative in peptide synthesis and medicinal chemistry. Understanding the stability of this compound under various pH conditions is critical for its effective use, storage, and the prevention of impurity formation in synthetic processes. This document outlines the principal degradation pathways, presents a qualitative stability profile, and provides detailed experimental protocols for researchers to assess the stability of this compound and related compounds.
Introduction
N-α-benzyloxycarbonyl-L-aspartic acid α-benzyl ester, abbreviated as this compound, is a key building block in the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino functionality, while the benzyl (Bzl) ester protects the α-carboxyl group of the aspartic acid side chain. The stability of these protecting groups is paramount to ensure the integrity of the molecule throughout multi-step syntheses. Degradation of this compound can lead to the formation of various impurities, complicating purification processes and potentially impacting the quality and efficacy of the final product. This guide explores the stability of this compound under both acidic and basic conditions, focusing on the primary degradation mechanisms: hydrolysis of the benzyl ester and cleavage of the Z-group, as well as the intramolecular formation of aspartimide.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | N-α-benzyloxycarbonyl-L-aspartic acid α-benzyl ester |
| Synonyms | This compound, Cbthis compound |
| Molecular Formula | C₁₉H₁₉NO₆ |
| Molecular Weight | 357.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents such as DMSO and DMF. |
Stability Profile of this compound
General Stability Overview
This compound is most stable under neutral to mildly acidic conditions (approximately pH 4-6). Under strongly acidic or basic conditions, the molecule is susceptible to degradation through several pathways.
| Condition | Primary Degradation Pathways | Expected Rate of Degradation |
| Strongly Acidic (pH < 2) | - Hydrolysis of the benzyl ester- Potential cleavage of the Z-group (slower) | Moderate to High |
| Mildly Acidic (pH 4-6) | - Minimal degradation | Low |
| Neutral (pH 7) | - Slow hydrolysis of the benzyl ester- Potential for aspartimide formation | Low to Moderate |
| Mildly Basic (pH 8-10) | - Base-catalyzed hydrolysis of the benzyl ester- Aspartimide formation | Moderate to High |
| Strongly Basic (pH > 12) | - Rapid hydrolysis of the benzyl ester- Potential cleavage of the Z-group | High |
Degradation under Acidic Conditions
Under acidic conditions, the primary degradation pathway is the hydrolysis of the benzyl ester to yield Z-Asp(OH)-OH (N-benzyloxycarbonyl-L-aspartic acid) and benzyl alcohol. This reaction is catalyzed by hydronium ions. While the benzyloxycarbonyl (Z) group is generally stable to mild acids, it can be cleaved under harsh acidic conditions, such as with HBr in acetic acid, though this is typically slower than ester hydrolysis.
Degradation under Basic Conditions
In basic environments, this compound is susceptible to two main degradation pathways. The first is the base-catalyzed hydrolysis of the benzyl ester, which is generally faster than acid-catalyzed hydrolysis. The second significant pathway, particularly under mild to moderately basic conditions, is the intramolecular cyclization to form an aspartimide intermediate. This succinimide ring can then be hydrolyzed to yield a mixture of the desired α-aspartyl product and the isomeric β-aspartyl peptide, and can also lead to racemization. The Z-group is relatively stable to basic conditions but can be cleaved under very strong basic conditions.
Key Degradation Pathways
The degradation of this compound primarily proceeds through three mechanisms: benzyl ester hydrolysis, Z-group cleavage, and aspartimide formation.
Introduction: Protecting Group Strategies in Peptide Synthesis
An In-depth Technical Guide to the Fundamental Principles of Using Aspartic Acid with Z and OBzl Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the construction of complex biomolecules. The success of SPPS hinges on the use of protecting groups (PGs) to mask reactive functionalities and direct the sequence of amide bond formation. An ideal PG is easily introduced, stable during the synthesis cycles, and can be removed under conditions that do not degrade the peptide chain.
The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bzl schemes. These are defined by the temporary protecting group used for the Nα-amine and the "permanent" groups used for amino acid side chains. The use of Z-Asp(OBzl)-OH, where the Nα-amine is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxyl is protected by a benzyl (Bzl) ester, represents a more classical approach. While not standard for iterative SPPS, understanding its chemistry provides valuable insight into the fundamental principles of peptide protection. This guide outlines the core principles, theoretical application, and significant challenges associated with using the Z and OBzl protection scheme for aspartic acid in SPPS.
Core Principles of Z and OBzl Protecting Groups
The molecule Z-Asp(OBzl)-OH employs two distinct benzyl-based protecting groups:
-
The Nα-Benzyloxycarbonyl (Z or Cbz) Group: The Z-group is a urethane-type protecting group that prevents the Nα-amine from participating in unwanted reactions during the coupling step. It is historically significant and valued for its ability to suppress racemization during the activation of the amino acid. However, its removal requires conditions that are often incompatible with modern SPPS workflows. Deprotection is typically achieved by:
-
Catalytic Hydrogenolysis: Treatment with H₂ gas in the presence of a palladium catalyst (e.g., Pd/C). This method is highly efficient in solution but can be slow and difficult to drive to completion on a solid support due to catalyst poisoning and poor diffusion within the resin beads.
-
Strong Acidolysis: Cleavage with strong acids such as HBr in acetic acid or anhydrous Hydrogen Fluoride (HF). These harsh conditions can prematurely cleave the peptide from the resin or remove other side-chain protecting groups.
-
-
The β-Benzyl Ester (OBzl) Group: The OBzl group is an ester that protects the side-chain carboxylic acid of aspartic acid, preventing it from forming a branch in the peptide chain. It is a key component of the Boc/Bzl SPPS strategy, where it is considered a "permanent" protecting group. Its removal requires strong acidic conditions, typically at the final stage of synthesis:
-
Strong Acid Cleavage: Treatment with anhydrous HF or a high concentration of trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. Peptide resins with Asp(OBzl) should be cleaved at low temperatures (e.g., ≤ 5°C) to minimize acid-catalyzed side reactions.
-
A Theoretical SPPS Workflow Using Z-Asp(OBzl)-OH
While not practically employed for multi-cycle synthesis, a theoretical workflow for incorporating Z-Asp(OBzl)-OH illustrates the principles and inherent challenges. The process would follow the standard SPPS cycle of coupling, washing, and deprotection.
-
Coupling: The Z-Asp(OBzl)-OH is activated with a coupling reagent (e.g., HBTU, DIC) and coupled to the free N-terminus of the peptide chain growing on the solid support.
-
Washing: Excess reagents and byproducts are removed by washing the resin with a suitable solvent like DMF.
-
Nα-Deprotection: The Nα-Z group must be removed to allow for the next coupling step. This is the critical challenge. Using catalytic hydrogenolysis on-resin is inefficient. Using HBr/AcOH would be too harsh for repeated cycles. This lack of a mild, efficient, and orthogonal deprotection method for the Z-group on a solid support is the primary reason it is not used as a temporary Nα-protecting group in modern SPPS.
The more practical application of this chemistry is found in the Boc/Bzl strategy , where Boc-Asp(OBzl)-OH is used. In this scheme, the temporary Boc group is removed with moderate acid (TFA), while the "permanent" OBzl group remains intact until the final strong acid cleavage step.
Key Challenge: Aspartimide Formation
The most significant side reaction associated with aspartic acid, especially when its side chain is protected as a benzyl ester, is aspartimide formation.[1] This reaction is strongly sequence-dependent, occurring most readily at Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1]
Mechanism: Aspartimide formation is an intramolecular cyclization. The backbone nitrogen atom of the amino acid following the Asp residue attacks the carbonyl carbon of the OBzl-protected side chain. This process is catalyzed by both base (during repeated Fmoc deprotection cycles in Fmoc-SPPS) and acid (during the final cleavage step). The five-membered succinimide ring (the aspartimide) that forms is unstable and can undergo:
-
Epimerization: The α-carbon of the aspartyl residue is prone to racemization.
-
Nucleophilic Ring-Opening: The ring can be opened by nucleophiles like water or piperidine (if used), leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[1]
These byproducts often have the same mass as the target peptide and can be extremely difficult to separate by HPLC, leading to reduced yields and purification challenges.
Quantitative Data on Aspartimide Formation
While specific data for a Z-Asp(OBzl)-OH based SPPS is scarce, extensive studies have been conducted in the context of Boc/Bzl and Fmoc/tBu strategies. The data clearly shows that benzyl esters are more susceptible to aspartimide formation than more sterically hindered esters like cyclohexyl (OcHx) or tert-butyl (OtBu).
| Protecting Group | Condition | Aspartimide Formation Rate/Level | Reference |
| Asp(OBzl) | HF:anisole (9:1) at 0°C | 73.6 x 10⁻⁶ s⁻¹ | |
| Asp(OBzl) | Diisopropylethylamine (24h) | ~51% (170-fold higher than OcHx) | |
| Asp(OcHx) | HF:anisole (9:1) at 0°C | Approx. 3 times slower than OBzl | |
| Asp(OcHx) | Diisopropylethylamine (24h) | 0.3% | |
| Asp(OtBu) | 100 cycles of 20% Piperidine/DMF | ~15% aspartimide-related products (in V K D G Y I sequence) | |
| Asp(OBno) | 100 cycles of 20% Piperidine/DMF | ~10% aspartimide-related products (in V K D G Y I sequence) |
Data is compiled from studies on model peptides and illustrates relative susceptibility. Actual rates are highly sequence-dependent.
Experimental Protocols
The following are representative protocols relevant to the chemistry of Z-Asp(OBzl)-OH, focusing on the individual steps of coupling and final cleavage.
Protocol 1: General Amino Acid Coupling in SPPS
This protocol describes a standard coupling procedure using HBTU, a common activating agent. This step would be used to couple Z-Asp(OBzl)-OH to the resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminus
-
Z-Asp(OBzl)-OH (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Activation: In a separate vial, dissolve Z-Asp(OBzl)-OH and HBTU in DMF. Add DIEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Drain the DMF from the swollen resin. Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step may be repeated.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection (Boc/Bzl Strategy)
This protocol describes a standard "High HF" cleavage, which is required to remove benzyl-based side-chain protecting groups like OBzl and cleave the peptide from a standard Merrifield resin.
CRITICAL SAFETY NOTE: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield, is mandatory.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Place the dried peptide-resin (e.g., 250 mg) into the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add anisole (typically 10% v/v of the final HF volume) to the resin. Anisole acts as a scavenger to trap reactive benzyl and t-butyl cations released during cleavage, protecting sensitive residues like Trp and Met.
-
HF Distillation: Cool the reaction vessel to approximately -5 to 0°C using an ice/salt bath. Distill the required volume of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0-5°C for 60-90 minutes. The low temperature is crucial to minimize aspartimide formation from Asp(OBzl) residues.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Peptide Precipitation: Wash the residue with cold diethyl ether to remove the scavengers and cleaved protecting groups. The crude peptide will precipitate as a solid.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet several more times with cold ether.
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be dissolved in a suitable aqueous buffer for purification by Reverse-Phase HPLC.
Conclusion
The use of Z-Asp(OBzl)-OH as a building block in iterative Solid-Phase Peptide Synthesis is not a standard practice in modern peptide chemistry. The primary limitation lies in the lack of a mild and efficient on-resin deprotection method for the Nα-Z group that is orthogonal to the OBzl side-chain protection. However, the principles governing its chemistry are fundamental to the field. The OBzl side-chain protection is a staple of the Boc/Bzl synthesis strategy, where Boc-Asp(OBzl)-OH is the relevant building block. When using benzyl ester protection for aspartic acid, researchers must remain vigilant about the significant risk of aspartimide formation, a side reaction that can severely impact peptide purity and yield. Careful selection of cleavage conditions, particularly low temperatures, is essential to mitigate this challenge and successfully synthesize the target peptide.
References
Z-Asp-OBzl: A Chiral Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-α-Benzyloxycarbonyl-L-aspartic acid α-benzyl ester, commonly abbreviated as Z-Asp-OBzl, is a pivotal chiral building block in modern organic synthesis. Its unique structural features, comprising a protected amino group and a selectively esterified carboxylic acid, render it an invaluable tool for the stereocontrolled synthesis of complex organic molecules, particularly peptides and their derivatives which are of significant interest in pharmaceutical research and development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its role in asymmetric synthesis.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder. Its chirality, originating from the L-aspartic acid backbone, is a key feature for its applications in stereoselective synthesis. A summary of its key quantitative properties is presented in Table 1. The purity of commercially available this compound typically exceeds 98.0%, which is crucial for its successful application in sensitive synthetic procedures like peptide synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₆ | [2] |
| Molecular Weight | 357.36 g/mol | [2] |
| Melting Point | 83-85 °C | |
| Appearance | White to off-white powder | |
| Purity (typical) | ≥98.0% (HPLC) | |
| Solubility | Soluble in common organic solvents such as acetone, chloroform, DMSO, ether, and methanol. |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process starting from L-aspartic acid. The first step involves the protection of the amino group with a benzyloxycarbonyl (Z) group, followed by the selective esterification of the α-carboxylic acid with benzyl alcohol. A common method for the N-protection is the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of this compound
Step 1: N-Benzyloxycarbonylation of L-Aspartic Acid (Schotten-Baumann Reaction)
-
Dissolution: Dissolve L-aspartic acid in a 1 M aqueous solution of sodium hydroxide at 0-5 °C with stirring.
-
Addition of Protecting Group: While maintaining the temperature and pH (typically between 9-10), add benzyl chloroformate (Z-Cl) and a 2 M aqueous sodium hydroxide solution concurrently in a dropwise manner. The pH should be carefully monitored and maintained to ensure the reaction of the amino group and prevent hydrolysis of the benzyl chloroformate.
-
Reaction Monitoring: The reaction is typically stirred for 2-4 hours at room temperature. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the aqueous solution is washed with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. The aqueous layer is then acidified to a pH of approximately 2 with cold 1 M hydrochloric acid, leading to the precipitation of N-Z-L-aspartic acid.
-
Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield N-Z-L-aspartic acid.
Step 2: Selective α-Esterification with Benzyl Alcohol
-
Reaction Setup: Suspend N-Z-L-aspartic acid in benzyl alcohol. An acid catalyst, such as p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The mixture is heated, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the esterification reaction to completion. The reaction temperature is typically maintained at the reflux temperature of the solvent used for azeotropic removal (e.g., toluene or cyclohexane).
-
Reaction Monitoring: The progress of the esterification is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the excess benzyl alcohol and solvent are removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the final product as a crystalline solid. A patent for a related synthesis of N-benzyloxycarbonyl-L-aspartic acid reports a yield of about 89%.
Application of this compound in Peptide Synthesis
This compound is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group on the amine and the benzyl ester on the α-carboxyl group provide orthogonal protection, allowing for selective deprotection and peptide bond formation.
Experimental Protocol: Dipeptide Synthesis using this compound in Solution Phase
This protocol describes the coupling of this compound with the methyl ester of glycine (H-Gly-OMe) as a model system.
-
Activation of this compound: Dissolve this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an additive to suppress racemization (e.g., 1.1 equivalents of 1-hydroxybenzotriazole (HOBt)). The mixture is stirred at 0 °C for approximately 30 minutes to form the activated ester.
-
Coupling Reaction: In a separate flask, dissolve glycine methyl ester hydrochloride (H-Gly-OMe·HCl) in anhydrous DMF and add a base (e.g., 1.1 equivalents of N,N-diisopropylethylamine (DIPEA)) to neutralize the hydrochloride and liberate the free amine. This solution is then added to the pre-activated this compound solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC until the starting materials are consumed.
-
Work-up: The reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is then diluted with an organic solvent like ethyl acetate and washed sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude dipeptide, Z-Asp(OBzl)-Gly-OMe, is purified by column chromatography on silica gel to yield the pure product.
Logical Workflow and Process Visualization
The synthesis and subsequent application of this compound in peptide synthesis follow a logical progression of protection, activation, coupling, and deprotection steps. These workflows can be visualized using Graphviz to provide a clear, high-level overview of the processes.
Caption: Synthetic workflow for this compound.
Caption: General SPPS cycle incorporating this compound.
Conclusion
This compound is a versatile and indispensable chiral building block in the field of organic synthesis. Its well-defined stereochemistry and the orthogonal protecting groups on its functional moieties allow for its strategic incorporation into complex molecular architectures with a high degree of control. The experimental protocols provided herein offer a practical guide for the synthesis and application of this compound, empowering researchers in the development of novel peptides and other biologically active compounds. A thorough understanding of its properties and reaction characteristics is essential for its effective utilization in advancing the frontiers of chemical and pharmaceutical research.
References
The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection
An In-depth Technical Guide to Benzyloxycarbonyl and Benzyl Ester Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of two of the most foundational and widely utilized protecting groups in organic synthesis: the benzyloxycarbonyl (Cbz or Z) group for amines and the benzyl (Bn) ester for carboxylic acids. A thorough understanding of their application, orthogonality, and the nuances of their protection and deprotection methodologies is critical for the successful design and execution of complex synthetic routes, particularly in peptide synthesis and drug development.[1][2]
Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the benzyloxycarbonyl group was the first widely adopted Nα-protecting group that enabled the controlled, stepwise synthesis of peptides.[1] Its stability under a range of conditions and its susceptibility to removal under specific, mild protocols have ensured its continued relevance in modern organic chemistry.[1][3]
Protection of Amines as Cbz Carbamates
The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. This converts the nucleophilic amine into a significantly less reactive carbamate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate.
A variety of conditions can be employed for this transformation, with the choice of base and solvent being critical for optimizing yields and preventing side reactions. Common bases include sodium bicarbonate, sodium carbonate, and organic bases like 4-(dimethylamino)pyridine.
Logical Workflow for Cbz Protection of an Amine
Caption: Workflow for the protection of an amine with a Cbz group.
Deprotection of Cbz Carbamates
The removal of the Cbz group can be accomplished through several methods, with catalytic hydrogenolysis being the most common and mildest approach.
This method involves the cleavage of the C-O bond of the carbamate using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction releases the free amine, toluene, and carbon dioxide. An alternative to using hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate or triethylsilane in the presence of a palladium catalyst.
Mechanism of Cbz Deprotection via Hydrogenolysis
Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
While Cbz is generally stable to acidic conditions, it can be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or excess HCl. This method is useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.
Other less common methods for Cbz deprotection include the use of Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which can offer good functional group tolerance. Nucleophilic deprotection using reagents like 2-mercaptoethanol has also been reported for substrates with sensitive functionalities.
Orthogonality of the Cbz Group
A key advantage of the Cbz group is its orthogonality to other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). Cbz is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal, making it a valuable component in complex, multi-step synthetic strategies, particularly in solid-phase peptide synthesis.
The Benzyl (Bn) Ester: A Robust Protector for Carboxylic Acids
The benzyl group is a widely used protecting group for alcohols, and by extension, benzyl esters are a common choice for the protection of carboxylic acids. Benzyl esters are stable to a wide range of reaction conditions, including both acidic and basic environments, making them a robust protecting group.
Protection of Carboxylic Acids as Benzyl Esters
Carboxylic acids can be converted to benzyl esters through several methods. A common approach involves the reaction of the carboxylic acid with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as cesium carbonate.
Deprotection of Benzyl Esters
Similar to the Cbz group, the primary method for the deprotection of benzyl esters is catalytic hydrogenolysis.
The benzyl ester is cleaved by hydrogen gas and a palladium catalyst to yield the free carboxylic acid and toluene. This method is highly efficient and clean. Transfer hydrogenation can also be employed.
Experimental Workflow for Benzyl Ester Deprotection
Caption: General workflow for the deprotection of a benzyl ester.
While hydrogenolysis is the most common method, benzyl esters can also be cleaved under other conditions, though these are less frequently used. Strong acids can cleave benzyl esters, but this is limited to substrates that can tolerate such harsh conditions. Additionally, some Lewis acids can effect deprotection.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of amines with the Cbz group and carboxylic acids with the benzyl ester group. Note that yields are highly substrate-dependent.
Table 1: Cbz Protection of Amines
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 20 | 90 | |
| Cbz-Cl | - | PEG-400 | Room Temp | Varies | Excellent | |
| Cbz-Cl | - | H₂O | Room Temp | 0.03 - 0.17 | High |
Table 2: Cbz Deprotection
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | 5% Pd/C, H₂ | MeOH | 60 | 40 | Not specified | |
| Transfer Hydrogenation | NaBH₄, 10% Pd/C | MeOH | Room Temp | 0.08 | 98 | |
| Acidic Cleavage | 33% HBr/AcOH | - | Room Temp | 0.33 | Not specified | |
| Lewis Acid | AlCl₃ | HFIP | Room Temp | 2 - 16 | High |
Table 3: Benzyl Ester Protection of Carboxylic Acids
| Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| BnOH | TsOH | PhH | Reflux | 24 | 67 | |
| BnBr | Cs₂CO₃ | DMF | Room Temp | 12 - 24 | Not specified |
Table 4: Benzyl Ester Deprotection
| Method | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Transfer Hydrogenation | NaBH₄, 10% Pd/C | MeOH | Room Temp | 0.08 | 98 | |
| Catalytic Hydrogenation | Pd/C, H₂ | MeOH, EtOH, EtOAc, or THF | Not specified | Not specified | Not specified | |
| Lewis Acid | Anhydrous FeCl₃ | Not specified | 50°C | Not specified | Not specified |
Detailed Experimental Protocols
Protocol for Cbz Protection of an Amine
Materials:
-
Amine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.5 eq)
-
Ethyl acetate (AcOEt)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.70 g, 2.64 mmol) in a 2:1 mixture of THF and water (15 mL).
-
Add sodium bicarbonate (443 mg, 5.27 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (0.56 mL, 3.96 mmol) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected amine. A reported yield for this type of reaction is approximately 90%.
Protocol for Catalytic Hydrogenolysis of a Cbz-Protected Amine
Materials:
-
Cbz-protected amine (1.0 eq)
-
Methanol (MeOH)
-
5% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (20.7 mg, 15.0 µmol) in methanol (2 mL).
-
Add 5% Pd-C (6.4 mg) to the solution.
-
Stir the mixture at 60 °C for 40 hours under atmospheric pressure of H₂.
-
Filter the catalyst through a pad of celite.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.
Protocol for Benzyl Ester Protection of a Carboxylic Acid
Materials:
-
Carboxylic acid (1.0 eq)
-
Dimethylformamide (DMF)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Benzyl bromide (BnBr, 1.1 eq)
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add cesium carbonate and stir the suspension for 10-15 minutes.
-
Add benzyl bromide dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an appropriate aqueous workup and extraction to isolate the benzyl ester.
Protocol for Transfer Hydrogenation of a Benzyl Ester
Materials:
-
Benzyl ester (1.0 eq)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Sodium borohydride (NaBH₄, 1.5 - 10 eq)
Procedure:
-
Dissolve the benzyl ester in methanol.
-
Add 10% Pd-C (10 wt%).
-
Add sodium borohydride portion-wise to the mixture at room temperature.
-
Stir the reaction for 5-30 minutes, monitoring by TLC.
-
Upon completion, filter the catalyst and perform an appropriate workup to isolate the carboxylic acid.
Conclusion
The benzyloxycarbonyl and benzyl ester protecting groups are indispensable tools in modern organic synthesis. Their stability, ease of introduction, and reliable deprotection via catalytic hydrogenolysis make them highly valuable. Furthermore, the orthogonality of the Cbz group with other common amine protecting groups allows for the strategic design of complex synthetic pathways. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals seeking to effectively utilize these protecting groups in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Z-Asp-OBzl in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp-OBzl) in the synthesis of bioactive peptides. This compound is a valuable building block in peptide chemistry, offering orthogonal protection of the α-amino group (Z) and the β-carboxyl group (OBzl), which can be selectively removed under different conditions. This allows for precise control during the stepwise elongation of peptide chains.
Application: Synthesis of RGD Peptides as Integrin Antagonists
One of the most significant applications of aspartic acid-containing peptides is in the synthesis of the Arg-Gly-Asp (RGD) sequence. This tripeptide motif is a key recognition element for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion.[1] RGD-containing peptides can act as competitive inhibitors of integrin-ligand interactions and have been extensively studied for their therapeutic potential in areas such as cancer therapy, where they can inhibit tumor growth and metastasis by targeting integrins like αvβ3.[1][2]
Experimental Protocol: Solution-Phase Synthesis of the Tripeptide Z-Arg(Pbf)-Gly-Asp(OBzl)-OMe
This protocol describes a representative solution-phase synthesis of a protected RGD tripeptide, illustrating the use of this compound.
Materials:
-
Z-Gly-OH
-
H-Asp(OBzl)-OMe·HCl
-
Z-Arg(Pbf)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Step 1: Synthesis of the Dipeptide Z-Gly-Asp(OBzl)-OMe
-
Preparation of H-Asp(OBzl)-OMe: To a suspension of H-Asp(OBzl)-OMe·HCl (1.1 eq) in DCM, add DIPEA (1.1 eq) and stir at room temperature for 15 minutes to obtain the free base.
-
Coupling Reaction:
-
In a separate flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the Z-Gly-OH solution and stir for 20 minutes at 0 °C.
-
Add the previously prepared H-Asp(OBzl)-OMe solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Z-Gly-Asp(OBzl)-OMe.
-
Step 2: Deprotection of the Z-group from the Dipeptide
-
Hydrogenolysis: Dissolve the purified Z-Gly-Asp(OBzl)-OMe in methanol.
-
Add 10% Pd/C catalyst (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain H-Gly-Asp(OBzl)-OMe.
Step 3: Synthesis of the Tripeptide Z-Arg(Pbf)-Gly-Asp(OBzl)-OMe
-
Coupling Reaction:
-
Dissolve Z-Arg(Pbf)-OH (1.0 eq) and HOBt (1.1 eq) in a mixture of DCM and DMF.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM and stir for 20 minutes at 0 °C.
-
Add a solution of H-Gly-Asp(OBzl)-OMe (from Step 2) and DIPEA (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove DCU and wash with DCM.
-
Combine the filtrates and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude tripeptide by flash column chromatography using a suitable solvent gradient (e.g., methanol in dichloromethane).
-
Quantitative Data
The following table presents representative data for the synthesis of peptide fragments using methodologies similar to the one described. Actual yields may vary depending on the specific amino acid sequence and reaction conditions.
| Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Step 1: Dipeptide Synthesis | Z-Gly-Asp(OBzl)-OMe | 75-90 | >95 |
| Step 2: Z-group Deprotection | H-Gly-Asp(OBzl)-OMe | 85-95 | >98 |
| Step 3: Tripeptide Synthesis | Z-Arg(Pbf)-Gly-Asp(OBzl)-OMe | 70-85 | >95 |
Note: Purity is typically determined by HPLC analysis.
Signaling Pathway Visualization
Peptides containing the RGD motif synthesized using this compound can modulate integrin signaling pathways. Understanding these pathways is crucial for designing effective therapeutic agents.
Caption: Simplified Integrin Signaling Pathway.
Application: Synthesis of Neuropeptide Y (NPY) Analogs
This compound can also be utilized in the synthesis of analogs of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control.[3][4] Synthetic NPY analogs are developed to have modified stability, selectivity for specific NPY receptor subtypes (Y1, Y2, Y4, Y5), and therapeutic potential for conditions like obesity and mood disorders.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of an NPY Analog Fragment
The following represents a general workflow for the incorporation of an Asp(OBzl) residue into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General Workflow for Fmoc-SPPS.
Neuropeptide Y Receptor Signaling
NPY and its analogs exert their effects by binding to and activating a family of G-protein coupled receptors (GPCRs).
Caption: Generic NPY Receptor Signaling Pathways.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of bioactive peptides, particularly those containing the essential aspartic acid residue. Its orthogonal protecting groups allow for its incorporation into complex peptide sequences through both solution-phase and solid-phase methodologies. The ability to synthesize RGD peptides and NPY analogs highlights the importance of this compound in the development of novel therapeutics targeting a range of diseases. The provided protocols and diagrams serve as a guide for researchers in the application of this important building block in peptide chemistry.
References
Application Notes: The Role of Z-Asp-OBzl in the Synthesis of Cancer Research Peptides
Introduction
Z-Asp-OBzl, chemically known as N-Carbobenzyloxy-L-aspartic acid 1-benzyl ester, is a pivotal reagent in the field of peptide chemistry, particularly for applications in cancer research.[1] As a dually protected aspartic acid derivative, it serves as a fundamental building block for the synthesis of complex peptides. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the β-carboxyl group of the aspartic acid side chain.[2] This protection scheme is crucial for preventing undesirable side reactions during peptide synthesis, enabling the precise incorporation of aspartic acid into a growing peptide chain.
In cancer research, the unique properties of aspartic acid make it a critical component of various therapeutic and diagnostic peptides. Aspartate is indispensable for the proliferation of cancer cells as a key precursor for nucleotide synthesis.[3][4][5] Furthermore, its presence is essential for the recognition of substrates by caspases, a family of proteases central to apoptosis (programmed cell death). Consequently, this compound and analogous protected aspartic acid derivatives are instrumental in developing two primary classes of cancer research peptides: caspase inhibitors and peptide-drug conjugates (PDCs).
Application Note 1: Synthesis of Caspase-Inhibiting Peptides
Background
Caspases are cysteine-aspartic proteases that play an essential role in the apoptotic pathway. Cancer cells frequently develop mechanisms to evade apoptosis, a hallmark of cancer progression. Therefore, agents that can modulate caspase activity are of significant therapeutic interest. Caspases exhibit a stringent requirement for an aspartic acid residue at the P1 position of their substrate cleavage site. This specificity allows for the rational design of peptide-based inhibitors that can mimic the natural substrate, bind to the caspase active site, and block its activity, thereby potentially re-sensitizing cancer cells to apoptotic signals.
Principle of Synthesis
The synthesis of peptide-based caspase inhibitors requires the controlled, sequential addition of amino acids. Using a protected building block like this compound (in solution-phase synthesis) or its analogs like Fmoc-Asp(OtBu)-OH (in solid-phase synthesis) is critical. These protecting groups prevent the reactive amino and side-chain carboxyl groups from interfering with the peptide bond formation, ensuring the integrity of the final sequence. The peptide is typically designed based on a known caspase recognition sequence, such as DEVD for caspase-3 or LEHD for caspase-9, with the crucial aspartic acid incorporated using the protected derivative.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a caspase inhibitor.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Caspase-3 Substrate Peptide (Ac-DEVD-pNA)
This protocol is adapted from methodologies for synthesizing caspase substrates, which share the same peptide core as many inhibitors. Solution-phase synthesis is well-suited for gram-scale production.
-
Objective: To synthesize the tetrapeptide Ac-Asp-Glu-Val-Asp-pNA.
-
Materials:
-
Protected Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH
-
Coupling Agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection Agent: 20% Piperidine in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Starting Material: H-Asp(OtBu)-pNA
-
-
Procedure:
-
Step 1 (Coupling of Valine): Dissolve H-Asp(OtBu)-pNA, Fmoc-Val-OH (1.1 eq), and PyBOP (1.1 eq) in DMF. Add DIEA (2.5 eq) and stir at room temperature for 1-2 hours until completion (monitored by TLC or LC-MS).
-
Step 2 (Work-up): Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under vacuum.
-
Step 3 (Fmoc Deprotection): Dissolve the dried dipeptide in 20% piperidine/DMF. Stir for 10-20 minutes. Evaporate the solvent.
-
Step 4 (Iterative Coupling): Repeat steps 1-3 sequentially with Fmoc-Glu(OtBu)-OH and then Fmoc-Asp(OtBu)-OH to assemble the full tetrapeptide.
-
Step 5 (N-terminal Acetylation): After the final Fmoc deprotection, dissolve the tetrapeptide in DMF and treat with acetic anhydride and DIEA.
-
Step 6 (Final Deprotection): Cleave the tert-butyl (tBu) protecting groups by dissolving the peptide in a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.
-
Step 7 (Purification): Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protocol 2: Caspase-9 Inhibition Assay
This protocol allows for the determination of the inhibitory constant (Ki) of a synthesized peptide.
-
Objective: To measure the ability of a synthesized peptide to inhibit caspase-9 activity.
-
Materials:
-
Caspase-9 Assay Buffer: 100 mM MES (pH 6.5), 10% PEG 8000, 10 mM DTT.
-
Recombinant human caspase-9 enzyme.
-
Fluorogenic Substrate: LEHD-AFC (N-acetyl-Leu-Glu-His-Asp-AFC).
-
Synthesized peptide inhibitor.
-
96-well microplate and a fluorescence spectrophotometer.
-
-
Procedure:
-
Step 1 (Preparation): Prepare serial dilutions of the peptide inhibitor in the caspase-9 assay buffer.
-
Step 2 (Enzyme Incubation): In a 96-well plate, add 700 nM of freshly purified caspase-9 to each well containing the different inhibitor concentrations. Incubate for 15 minutes at 37°C.
-
Step 3 (Reaction Initiation): Add the fluorogenic substrate LEHD-AFC to a final concentration of 300 µM to initiate the reaction.
-
Step 4 (Measurement): Immediately measure the fluorescence intensity (Ex 395 nm / Em 505 nm) over time (e.g., 10 minutes) at 37°C using a microplate reader.
-
Step 5 (Data Analysis): Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ versus inhibitor concentration and fit the data to a suitable model (e.g., rectangular hyperbola using GraphPad Prism) to determine the apparent inhibitory constant (Ki app).
-
Quantitative Data Summary
The efficacy of different peptide-based caspase inhibitors can be compared by their inhibitory constants (Ki). Lower Ki values indicate higher potency.
| Inhibitor Class | Target Caspase | Typical Ki Range (nM) | Reference Sequence |
| Peptide Aldehyde | Caspase-3 | 0.1 - 10 | DEVD |
| Peptide Ketone | Caspase-1 | 1 - 50 | YVAD |
| Peptidomimetic | Caspase-9 | 50 - 5000 | LEHD |
| Z-EKD-aomk | Caspase-3, 6 | Intermediate Affinity | EKD |
Note: This table provides representative data based on typical ranges for different classes of peptide inhibitors. Actual values are highly sequence and modification-dependent.
Application Note 2: this compound in the Synthesis of Peptide-Drug Conjugates (PDCs)
Background
Peptide-Drug Conjugates (PDCs) are an emerging class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells. PDCs consist of three components: a homing peptide that binds to receptors overexpressed on cancer cells, a cytotoxic payload (drug), and a chemical linker that connects them. This targeted delivery strategy aims to increase the therapeutic window of the drug by maximizing its concentration at the tumor site while minimizing systemic toxicity.
Principle of Synthesis
The homing peptide is the cornerstone of a PDC's specificity. These peptides are often 4 to 40 amino acids long and frequently contain charged or polar residues, such as aspartic acid, to enhance solubility and receptor binding affinity. The synthesis of these targeting peptides relies on the same principles of controlled chemical synthesis described previously. Protected amino acids, including derivatives like this compound or Fmoc-Asp(OtBu)-OH, are essential for constructing the peptide backbone with high fidelity before its conjugation to the linker-drug moiety.
Caption: General mechanism of action for a Peptide-Drug Conjugate (PDC).
Experimental Protocol
Protocol 3: Solid-Phase Synthesis of a Targeting Peptide Moiety
This protocol outlines the general steps for creating a peptide on a solid support, which can later be modified for conjugation.
-
Objective: To synthesize a targeting peptide sequence using Fmoc/tBu chemistry.
-
Materials:
-
Resin: Rink Amide resin (for a C-terminal amide).
-
Protected Amino Acids: Fmoc-L-amino acids with acid-labile side-chain protection (e.g., Fmoc-Asp(OtBu)-OH).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA.
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% TIS.
-
Solvents: DMF, DCM.
-
-
Procedure:
-
Step 1 (Resin Swelling): Swell the Rink Amide resin in DMF for 30 minutes in a suitable reaction vessel.
-
Step 2 (Fmoc Deprotection): Remove the Fmoc group from the resin by treating it with 20% piperidine/DMF for 2 minutes, drain, and repeat with a fresh solution for 8-10 minutes.
-
Step 3 (Washing): Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.
-
Step 4 (Amino Acid Coupling): Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3-5 eq) with HATU (0.98 eq) and DIEA (2 eq) in DMF for 5 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.
-
Step 5 (Washing): Wash the resin with DMF and DCM. Perform a ninhydrin test to confirm complete coupling.
-
Step 6 (Chain Elongation): Repeat steps 2-5 for each amino acid in the target sequence.
-
Step 7 (Final Cleavage and Deprotection): After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.
-
Step 8 (Purification): Precipitate, collect, and purify the crude peptide via RP-HPLC as described in Protocol 1. The purified peptide is now ready for characterization and subsequent conjugation.
-
Examples of Targeting Peptides in PDCs
| Peptide / Ligand | Target Receptor | Associated Cancer Type(s) |
| [D-Lys⁶]-GnRH | Gonadotropin-releasing hormone (GnRH) receptor | Breast, Prostate, Ovarian Cancer |
| RGD Peptides | αvβ3 and αvβ5 Integrins | Glioblastoma, Melanoma |
| Octreotide / Somatostatin Analogs | Somatostatin Receptors (SSTR) | Neuroendocrine Tumors |
| Bombesin Analogs | Gastrin-Releasing Peptide (GRP) Receptor | Prostate, Breast, Lung Cancer |
This table summarizes common peptide ligands and their targets in the development of PDCs.
This compound and its orthogonally protected counterparts are indispensable tools in the synthesis of sophisticated peptides for cancer research. Their application enables the creation of potent caspase inhibitors designed to modulate apoptotic pathways and the development of highly specific targeting moieties for Peptide-Drug Conjugates. The detailed protocols provided herein offer a framework for researchers and drug development professionals to synthesize and evaluate these critical components, paving the way for novel cancer diagnostics and therapeutics. The precise control afforded by such protected amino acids remains fundamental to advancing the field of peptide-based oncology.
References
- 1. This compound | C19H19NO6 | CID 6994509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate's Emerging Roles in Cell Proliferation and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
Application Notes and Protocols for the Synthesis of Antiviral Peptides Using Z-Asp-OBzl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of antiviral peptides utilizing the protected amino acid Z-Asp-OBzl. The use of this compound, where the amine group is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxylic acid is protected by a benzyl (Bzl) ester, is a well-established strategy in both solid-phase and liquid-phase peptide synthesis. These protecting groups are stable under a variety of coupling conditions and can be removed simultaneously under strong acidic conditions or by catalytic hydrogenation, offering a robust approach for the synthesis of complex peptides with antiviral activity.
Introduction to this compound in Antiviral Peptide Synthesis
Aspartic acid residues play a crucial role in the biological activity of many antiviral peptides, including inhibitors of viral proteases and fusion inhibitors. The carboxylic acid side chain of aspartic acid is often involved in key interactions with viral targets. To ensure the selective formation of peptide bonds and prevent unwanted side reactions during synthesis, it is essential to protect this reactive group.
This compound is a valuable building block for incorporating aspartic acid into peptide sequences. The Z group on the α-amino group and the OBzl group on the β-carboxyl group are both benzyl-based protections. This "Boc/Bzl" compatible strategy is particularly useful in solid-phase peptide synthesis (SPPS), where the final cleavage from the resin and deprotection of side chains can often be accomplished in a single step using strong acids like hydrogen fluoride (HF).
A key consideration when using this compound is the potential for side reactions. For instance, during the synthesis of the protected amino acid itself, the formation of a dipeptide, Z-Asp(OBzl)-Asp(OBzl)-OH, can occur as a side product.[1] Careful control of reaction conditions is necessary to minimize this impurity. Furthermore, during solid-phase synthesis, the sequence following the aspartic acid residue can influence the formation of undesirable side products like aspartimides.[2]
Case Study: Synthesis of an Anti-HIV Peptide Containing a KDEL Sequence
A notable example of an antiviral peptide synthesized utilizing benzyl-based protection for aspartic acid is a peptide containing the KDEL (Lys-Asp-Glu-Leu) sequence, which has demonstrated anti-HIV properties.[3] The synthesis of this peptide was successfully achieved using a solid-phase approach with Boc/Benzyl (Bzl) chemistry.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Peptide Sequence | Lys-Asp-Glu-Leu (KDEL) | [3] |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | |
| Chemistry | Boc/Benzyl (Bzl) | |
| Resin | Phenylacetamido resin | |
| Cleavage Reagent | Hydrogen Fluoride (HF) | |
| Antiviral Activity (IC50) | 0.61 ± 0.03 µM (against HIV) |
Experimental Protocols
The following are generalized protocols for the synthesis of a KDEL-containing antiviral peptide using this compound or analogous benzyl-protected aspartic acid in a Boc/Bzl solid-phase synthesis strategy.
Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
Materials:
-
Phenylacetamido resin
-
Boc-protected amino acids (Boc-Lys(Z)-OH, Boc-Glu(OBzl)-OH, Boc-Leu-OH)
-
Z-Asp(OBzl)-OH
-
Coupling reagent (e.g., Carbodiimide)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Hydrogen Fluoride (HF) apparatus
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the phenylacetamido resin in DCM in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid (Boc-Leu-OH) to the resin using a suitable coupling agent.
-
Boc Deprotection: Remove the Boc protecting group using a solution of TFA in DCM.
-
Neutralization: Neutralize the resulting amine salt with a solution of DIEA in DMF.
-
Chain Elongation: Sequentially couple the remaining protected amino acids (Boc-Glu(OBzl)-OH, Z-Asp(OBzl)-OH, and Boc-Lys(Z)-OH) following steps 3 and 4 for each amino acid.
-
Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash and dry the resin. Cleave the peptide from the resin and simultaneously remove all side-chain protecting groups using HF in the presence of scavengers.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Visualizing the Synthesis Workflow
Caption: Solid-Phase Synthesis Workflow for KDEL Peptide.
Mechanism of Action: A Potential Signaling Pathway
The precise mechanism of action for the KDEL-containing peptide's anti-HIV activity is not fully elucidated in the provided context. However, peptides containing aspartic acid can interfere with viral replication through various mechanisms, such as inhibiting viral proteases or blocking viral entry. For instance, many viral proteases, including HIV protease, are aspartic proteases. Peptides containing aspartic acid can act as competitive inhibitors, binding to the active site of the enzyme and preventing it from cleaving viral polyproteins, which is a crucial step in the viral life cycle.
Below is a conceptual diagram illustrating a potential mechanism where an aspartic acid-containing peptide inhibits a viral protease.
Caption: Inhibition of Viral Polyprotein Processing.
Conclusion
The use of this compound in the synthesis of antiviral peptides offers a reliable and effective strategy for introducing critical aspartic acid residues. The case of the KDEL-containing anti-HIV peptide highlights the successful application of benzyl-based protecting groups in solid-phase peptide synthesis. The provided protocols and diagrams serve as a guide for researchers in the design and execution of synthetic strategies for novel antiviral peptide-based therapeutics. Careful consideration of potential side reactions and optimization of synthesis and purification steps are crucial for obtaining high-purity peptides with potent antiviral activity.
References
- 1. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
Application Notes and Protocols: Z-Asp-OBzl in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Asp-OBzl, or N-Carbobenzyloxy-L-aspartic acid 1-benzyl ester, is a protected derivative of the amino acid L-aspartic acid. It serves as a crucial chiral building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other small molecules designed to modulate the activity of therapeutic enzyme targets. The presence of the N-terminal carbobenzyloxy (Z) group and the C-terminal benzyl ester (OBzl) protecting groups allows for selective chemical modifications, making it a versatile precursor for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of enzyme inhibitors, with a focus on aspartyl proteases and topoisomerases.
Application 1: Synthesis of Caspase-3 Inhibitors
Aspartic acid residues play a critical role in the substrate recognition sites of caspases, a family of cysteine-aspartic proteases that are key mediators of apoptosis (programmed cell death). Consequently, this compound is an important starting material for the synthesis of caspase inhibitors, which have therapeutic potential in a range of diseases characterized by excessive apoptosis. A common strategy involves incorporating the aspartic acid moiety into a peptide-like scaffold that also contains a reactive "warhead" to covalently modify the active site of the caspase.
Quantitative Data: Reference Caspase-3 Inhibitors
For comparative purposes, the inhibitory concentrations of well-established caspase-3 inhibitors are provided below.
| Inhibitor | Target Enzyme | IC50 | Ki | Citation(s) |
| Z-DEVD-FMK | Caspase-3 | 18 µM | - | [1][2][3] |
| Ac-DEVD-CHO | Caspase-3 | - | - | [3] |
| Z-VAD-FMK | Pan-caspase | - | - | [3] |
Experimental Protocol: Fluorometric Assay for Caspase-3 Inhibition
This protocol describes a method to assess the inhibitory activity of compounds derived from this compound against human caspase-3.
Materials:
-
Recombinant human Caspase-3 (active)
-
Caspase-3 substrate: Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the test inhibitor solution at various concentrations to the wells. Include a positive control (known inhibitor like Z-DEVD-FMK) and a negative control (DMSO vehicle).
-
Add 25 µL of recombinant human caspase-3 solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the caspase-3 substrate Ac-DEVD-AFC to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm every minute for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Application 2: Synthesis of Topoisomerase IIα Inhibitors
Recent studies have demonstrated that derivatives of this compound can exhibit potent inhibitory activity against human topoisomerase IIα, a crucial enzyme in DNA replication and chromosome organization, and a validated target for anticancer drugs.
Quantitative Data: this compound Derivatives as Topoisomerase IIα Inhibitors
The following table summarizes the antiproliferative activity of synthesized N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives against various human cancer cell lines.
| Compound | HeLa (IC50, µM) | A549 (IC50, µM) | MGC-803 (IC50, µM) | MCF-7 (IC50, µM) | Citation |
| 5a | 1.23 ± 0.11 | 2.45 ± 0.15 | 3.12 ± 0.21 | 4.34 ± 0.25 | |
| 5b | 0.98 ± 0.09 | 1.87 ± 0.12 | 2.54 ± 0.18 | 3.11 ± 0.19 | |
| 5e | 2.11 ± 0.14 | 3.12 ± 0.22 | 4.01 ± 0.28 | 5.23 ± 0.31 | |
| 8a | 3.45 ± 0.23 | 4.56 ± 0.31 | 5.12 ± 0.35 | 6.01 ± 0.42 | |
| 8b | 2.87 ± 0.19 | 3.98 ± 0.27 | 4.87 ± 0.33 | 5.54 ± 0.38 | |
| Etoposide | 1.54 ± 0.12 | 2.13 ± 0.16 | 2.98 ± 0.20 | 3.87 ± 0.24 |
Experimental Protocol: Synthesis of Topoisomerase IIα Inhibitor (General Procedure)
This protocol provides a general method for the synthesis of N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives, based on the structures reported by Han et al. (2017).
Materials:
-
This compound
-
Desired amine or alcohol for coupling
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in an appropriate solvent such as DMF.
-
Add the desired amine or alcohol (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a base such as DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final inhibitor.
Experimental Protocol: Topoisomerase IIα Decatenation Assay
This protocol describes a method to evaluate the inhibitory effect of this compound derivatives on the decatenation activity of human topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin
-
ATP solution (10 mM)
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Test compound (dissolved in DMSO)
-
Etoposide (positive control)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (final concentration 1 mM), and kDNA (200-300 ng) in a microcentrifuge tube.
-
Add the test inhibitor at various concentrations. Include a positive control (Etoposide) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding human topoisomerase IIα enzyme and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Inhibitory activity is determined by the reduction in the amount of decatenated DNA (minicircles) compared to the control.
Visualizations
Logical Workflow for Inhibitor Development
Caption: Workflow for enzyme inhibitor development using this compound.
Caspase-3 Signaling Pathway in Apoptosis
Caption: Caspase-3 activation pathways leading to apoptosis.
Topoisomerase IIα Mechanism and Inhibition
Caption: Mechanism of Topoisomerase IIα and its inhibition.
References
Application Notes and Protocols for the Use of Z-Asp-OBzl in Neuropeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-α-Carbobenzyloxy-L-aspartic acid β-benzyl ester (Z-Asp-OBzl) in the solid-phase peptide synthesis (SPPS) of neuropeptides. This document outlines the rationale for its use within the Boc/Bzl strategy, detailed experimental protocols, and strategies to mitigate common side reactions.
Introduction
This compound is a protected amino acid derivative employed in the Boc/Bzl strategy for solid-phase peptide synthesis. In this strategy, the temporary N-α-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while more stable benzyl-based protecting groups are used for the side chains. The Z (benzyloxycarbonyl) group on the aspartic acid α-amine and the OBzl (benzyl ester) on the β-carboxyl group are stable to the repetitive TFA treatments used for Boc deprotection and are typically removed in the final cleavage step with strong acid, such as anhydrous hydrogen fluoride (HF).[1][2]
The use of this compound is particularly relevant when a benzyloxycarbonyl protecting group is desired at the N-terminus of the final peptide, or when specific orthogonality is required that is not afforded by the more common Fmoc/tBu chemistry. However, the use of Asp(OBzl) is associated with a significant side reaction: aspartimide formation.[3] This occurs when the peptide backbone amide attacks the side-chain benzyl ester, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[3] This can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing yields.
Key Applications
-
Synthesis of neuropeptides with N-terminal Z-protection: The Z-group can be retained in the final product, which can be advantageous for certain biological activities or for further chemical modifications.
-
Alternative to Fmoc-Asp(OtBu)-OH: In cases where the standard Fmoc/tBu chemistry is problematic, for example, due to aggregation or compatibility issues with other functionalities, the Boc/Bzl strategy with this compound offers an alternative.
-
Fragment condensation: Protected peptide fragments containing this compound can be synthesized on solid support for subsequent use in solution-phase fragment condensation.
Experimental Protocols
The following protocols are generalized for manual Boc/Bzl solid-phase peptide synthesis. Adjustments may be necessary for automated synthesizers.
Resin Preparation and First Amino Acid Coupling
-
Resin Selection: Choose a suitable resin for Boc chemistry, such as Merrifield resin for peptide acids or MBHA resin for peptide amides.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
First Amino Acid Attachment (to Merrifield Resin):
-
The first Boc-protected amino acid is typically attached as a cesium salt to minimize racemization.
-
Dissolve the Boc-amino acid in a suitable solvent and neutralize with cesium carbonate.
-
After lyophilization, dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.
-
Heat the reaction mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
-
Solid-Phase Peptide Synthesis Cycle
The following steps are repeated for each amino acid coupling.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain and add fresh 25-50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Wash the resin with DCM, isopropanol (IPA), and then DCM again.
-
-
Neutralization:
-
Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling (Incorporation of this compound or other Boc-amino acids):
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid (or this compound) (3-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-4 equivalents) in DMF or NMP. Add DIEA (6-8 equivalents) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling. For N-methylated or hindered amino acids where the Kaiser test is unreliable, a small sample of the resin can be cleaved and analyzed by mass spectrometry.
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
The synthesis cycle is illustrated in the following workflow diagram:
Caption: Boc/Bzl Solid-Phase Peptide Synthesis Cycle.
Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
-
Preparation:
-
Ensure the N-terminal Boc group is removed by treating the resin with TFA as described in the deprotection step.
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add scavengers to trap the carbocations generated during cleavage. A common scavenger cocktail is a mixture of p-cresol and p-thiocresol.
-
-
HF Cleavage Procedure:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0-5°C for 1-2 hours with stirring. For peptides containing Asp(OBzl), keeping the temperature at 5°C or lower is crucial to minimize aspartimide formation.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the resin with a small amount of cold diethyl ether to remove the scavengers.
-
Precipitate the peptide by adding a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether.
-
-
Peptide Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
The cleavage and deprotection workflow is outlined below:
Caption: Final Cleavage and Deprotection Workflow.
Purification and Characterization
-
Purification: The crude neuropeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified neuropeptide should be characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Mitigation of Aspartimide Formation
Aspartimide formation is the primary side reaction when using Asp(OBzl). The following strategies can help to minimize its occurrence:
-
Temperature Control: Perform the final HF cleavage at or below 5°C.
-
Choice of Adjacent Amino Acid: If the sequence allows, avoid placing Gly, Asn, or Ser immediately after the Asp residue.
-
Use of Bulky Protecting Groups: While this compound is the focus here, for particularly problematic sequences, alternative bulky side-chain protecting groups for Asp can be considered.
-
In-situ Neutralization: During the coupling cycles, performing the neutralization step in the presence of the activated amino acid can reduce the exposure of the free amine to the basic conditions that can promote aspartimide formation.
Quantitative Data
The following table provides representative data for the synthesis of a hypothetical neuropeptide, Neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH), using a Boc/Bzl strategy with this compound for the glutamic acid residues (as an illustrative example of an acidic residue). Actual yields and purity will vary depending on the specific sequence and synthesis conditions.
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | - |
| Resin | Merrifield Resin (1% DVB) | |
| Coupling Reagent | HBTU/DIEA | - |
| Cleavage Method | Anhydrous HF with p-cresol/p-thiocresol | |
| Crude Peptide Yield | 75-85% | - |
| Purity (Crude) | 50-70% | - |
| Purified Peptide Yield | 20-30% | - |
| Purity (Purified) | >95% |
Signaling Pathways and Logical Relationships
The synthesis of a neuropeptide is a prerequisite for studying its biological function, which often involves binding to a G-protein coupled receptor (GPCR) and initiating a signaling cascade.
Caption: From Synthesis to Cellular Response.
Conclusion
This compound is a valuable building block for the synthesis of neuropeptides within the Boc/Bzl SPPS framework. While the potential for aspartimide formation requires careful consideration and mitigation, the protocols and strategies outlined in these application notes provide a solid foundation for the successful synthesis, purification, and characterization of neuropeptides for research and drug development. Adherence to safety protocols, particularly during HF cleavage, is paramount.
References
Application Notes and Protocols: Incorporating Z-Asp(OBzl) into Peptide Sequences for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system and represent a promising class of therapeutics in an era of growing antibiotic resistance. Their mechanisms of action are diverse, ranging from direct disruption of microbial membranes to modulation of the host immune response. A fascinating aspect of their function is the interplay with host cell death pathways, such as apoptosis and pyroptosis, which are often regulated by a family of cysteine proteases known as caspases.
Aspartic acid residues play significant roles in the function of some AMPs and are the key recognition sites for caspases. The synthetic amino acid derivative, Z-Asp(OBzl) (N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester), is a critical building block in the synthesis of caspase-specific peptide inhibitors. While not typically incorporated into AMPs to enhance direct bactericidal activity, its use in related peptide synthesis is vital for developing tools to investigate AMP-induced host cell signaling.
These application notes provide a detailed overview and protocols for researchers interested in the synthesis of peptides containing Z-Asp-OBzl to study caspase-dependent pathways modulated by AMPs. It also touches upon the characteristics of aspartic acid-rich AMPs.
Part 1: Z-Asp(OBzl) in the Context of Antimicrobial Research
The primary application of incorporating this compound into peptide sequences is in the construction of peptide-based caspase inhibitors. Caspases are essential mediators of inflammation and programmed cell death. Certain AMPs can trigger caspase-1-dependent pyroptosis in infected host cells, a lytic form of cell death that helps to clear intracellular pathogens.[1] Understanding and modulating this pathway is a key area of antimicrobial drug development.
By synthesizing peptides that mimic caspase cleavage sites, often incorporating Z-Asp(OBzl) or similar protected aspartic acid derivatives, researchers can create inhibitors to probe the mechanisms of AMP-induced cell death. For instance, a peptide designed with a caspase recognition motif and a warhead group can irreversibly bind to the caspase's active site, halting the signaling cascade.
Logical Workflow for Investigating AMP-Induced Caspase Activity
Caption: Workflow for studying AMP-induced caspase-dependent pathways.
Part 2: Data on Aspartic Acid-Rich and Modified AMPs
While Z-Asp(OBzl) itself is a synthetic derivative used for creating research tools, naturally occurring AMPs rich in aspartic acid exist. Their activity can be influenced by environmental factors such as the presence of metal ions. The following tables summarize minimum inhibitory concentration (MIC) data for representative aspartic acid-rich AMPs and other modified peptides to provide a comparative baseline.
Table 1: Antimicrobial Activity of Aspartic Acid-Rich Peptides
| Peptide Sequence | Target Organism | MIC (µg/mL) | Conditions/Notes | Source |
| SAAP-2 (GDDDDDD) | Mannheimia haemolytica | High (470-1235) | Activity is enhanced by Zn(II) | [2] |
| SAAP-3 (DDDDDDD) | Mannheimia haemolytica | High (470-1235) | Activity is enhanced by Zn(II) | [2] |
| SAAP-6 (GADDDDD) | Mannheimia haemolytica | High (470-1235) | Activity is enhanced by Zn(II) | [2] |
| DDDY | Escherichia coli | 4519 | - | [3] |
| DYDD | Escherichia coli | 18075 | - | |
| DDDY | Pseudomonas aeruginosa | 4519 | Stronger activity than DYDD | |
| DYDD | Pseudomonas aeruginosa | 9038 | Weaker activity than DDDY |
Table 2: Antimicrobial Activity of Other Modified Synthetic Peptides
| Peptide ID | Target Organism | MIC (µM) | Modifications | Source |
| R44KS | S. aureus (MRSA, ATCC 43300) | 6 - 12 | Cell-penetrating peptide fusion, amino acid substitutions | |
| R44KS | P. aeruginosa (ATCC 28753) | 1.5 | Cell-penetrating peptide fusion, amino acid substitutions | |
| SAAP-148 | E. coli | 3.13 - 50 | Derivative of LL-37 | |
| AMP W5 | S. aureus (MRSA) | 1 (MBC/MIC ratio) | Symmetric sequence centered on a hydrophilic GSG motif |
Part 3: Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Z-Asp(OBzl)-Containing Peptide
This protocol outlines the manual synthesis of a generic tetrapeptide, Z-Ala-Val-Asp(OBzl)-Gly, on a Rink Amide resin for C-terminal amidation. This sequence is for illustrative purposes; researchers should substitute their own target sequence.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Asp(OBzl)-OH, Fmoc-Val-OH
-
N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Diethyl ether (cold)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling (Fmoc-Gly-OH):
-
In a separate tube, dissolve Fmoc-Gly-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF. Pre-activate for 5 minutes.
-
Add the activation mixture to the resin. Agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If incomplete, repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation (Fmoc-Asp(OBzl)-OH and Fmoc-Val-OH):
-
Repeat steps 2 and 3 for the next amino acids in the sequence: first Fmoc-Asp(OBzl)-OH, then Fmoc-Val-OH. The OBzl group protects the aspartic acid side chain.
-
-
Final Amino Acid Coupling (Z-Ala-OH):
-
After deprotecting the Fmoc group from Valine, couple the N-terminally protected Z-Ala-OH using the same method as in step 3. The Z-group (benzyloxycarbonyl) provides N-terminal protection.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Asp(OBzl) side-chain protection.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.
-
Confirm the mass of the purified peptide using mass spectrometry.
-
Note on Aspartimide Formation: A significant side reaction during the synthesis of peptides containing aspartic acid is the formation of aspartimide, especially at Asp-Gly or Asp-Cys sequences. This can be minimized by using specialized protecting groups for the Asp side chain (e.g., O-1-adamantyl) or by carefully controlling coupling and deprotection conditions.
Protocol 2: Caspase-1 Activity Assay in AMP-Treated Macrophages
This protocol measures the activity of caspase-1 in macrophage cells following treatment with an AMP, with or without a synthesized caspase inhibitor.
Materials:
-
J774A.1 macrophage cell line
-
DMEM media with 10% FBS
-
Purified AMP of interest
-
Synthesized this compound based caspase-1 inhibitor (e.g., Z-VAD-FMK as a commercial control or a custom-synthesized peptide)
-
LPS (Lipopolysaccharide) for priming
-
Caspase-Glo® 1 Inflammasome Assay kit (Promega) or similar
-
96-well white-walled cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed J774A.1 macrophages in a 96-well white-walled plate at a density of 5 x 104 cells/well. Incubate overnight (37°C, 5% CO2).
-
Priming: Prime the cells by treating them with LPS (1 µg/mL) for 4 hours. This upregulates pro-caspase-1 expression.
-
Inhibitor Pre-treatment:
-
For inhibitor-treated wells, add the synthesized caspase-1 inhibitor at the desired concentration (e.g., 10-50 µM).
-
Incubate for 1 hour.
-
-
AMP Treatment:
-
Add the AMP of interest to the appropriate wells at its target concentration (e.g., MIC or sub-MIC value).
-
Include control wells: untreated cells, cells with LPS only, cells with AMP only, and cells with inhibitor only.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
-
Caspase-1 Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 1 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 1 reagent to each well.
-
Mix gently and incubate for 1 hour at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer. Luminescence is proportional to caspase-1 activity.
-
-
Data Analysis: Normalize the luminescence readings to the control wells and calculate the percentage of caspase-1 inhibition in the presence of the synthesized peptide.
Signaling Pathway Diagram: AMP-Induced Pyroptosis
Caption: AMPs can trigger the NLRP3 inflammasome, leading to caspase-1 activation.
References
- 1. Scorpion Venom Antimicrobial Peptides Induce Caspase-1 Dependant Pyroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zn-Enhanced Asp-Rich Antimicrobial Peptides: N-Terminal Coordination by Zn(II) and Cu(II), Which Distinguishes Cu(II) Binding to Different Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Z-Asp-OBzl in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Asp-OBzl, or N-Carbobenzyloxy-L-aspartic acid 1-benzyl ester, is a pivotal protected amino acid derivative utilized extensively in the field of drug discovery.[1][2] Its unique structural characteristics, featuring a benzyloxycarbonyl (Z) group protecting the amino terminus and a benzyl (OBzl) ester on the side-chain carboxyl group, make it an invaluable building block in the synthesis of complex peptides and other organic molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in peptide synthesis and its relevance in the development of therapeutic agents, including potential precursors for caspase inhibitors.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in drug discovery workflows. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Reference |
| CAS Number | 4779-31-1 | [1][3] |
| Molecular Formula | C₁₉H₁₉NO₆ | |
| Molecular Weight | 357.36 g/mol | |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 83-85°C | |
| Solubility | Soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), acetone, chloroform, and ether. Less soluble in water. |
Applications in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of a wide array of drug candidates. Its primary application lies in peptide synthesis, a cornerstone of modern drug discovery for creating therapeutics ranging from hormonal analogs to enzyme inhibitors.
Peptide Synthesis
This compound is a critical reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The protecting groups (Z and OBzl) prevent unwanted side reactions at the amino and side-chain carboxyl groups of the aspartic acid residue during peptide chain elongation. This controlled reactivity is fundamental for the synthesis of peptides with high purity and yield, which is essential for the development of peptide-based drugs targeting a multitude of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Z-Asp-OBzl & Aspartimide Formation
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aspartimide formation when using Z-Asp(OBzl)-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem when using Z-Asp(OBzl)-OH?
A1: Aspartimide formation is a common side reaction in peptide synthesis where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain β-carboxyl group.[1][2][3] This intramolecular cyclization forms a five-membered succinimide ring known as an aspartimide.[2][3] The use of a benzyl ester (OBzl) as a side-chain protecting group for Asp can make the peptide particularly susceptible to this reaction under both basic and acidic conditions.
This side reaction is problematic because the aspartimide intermediate is unstable and can lead to several undesirable products:
-
Racemization: The stereocenter of the aspartic acid can epimerize, leading to a loss of chiral purity.
-
Chain Termination: The cyclic intermediate can be unreactive to further coupling, halting the peptide elongation.
-
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide and a hard-to-separate β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.
-
Formation of Piperidides: In Fmoc-SPPS, the piperidine used for deprotection can attack the aspartimide, leading to piperidide adducts.
These byproducts reduce the overall yield and purity of the target peptide and are often very difficult to separate chromatographically.
Q2: What factors increase the risk of aspartimide formation with Z-Asp(OBzl)-OH?
A2: Several factors can promote aspartimide formation. The most significant include:
-
Peptide Sequence: The amino acid immediately following the Asp residue has a major impact. Sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr are notoriously prone to this side reaction due to the low steric hindrance of these residues.
-
Reaction Conditions:
-
Base Exposure: Prolonged exposure to bases, such as piperidine in Fmoc-SPPS or tertiary amines like diisopropylethylamine (DIEA) used in coupling reactions, is a primary cause.
-
Acid Exposure: Strong acids used for cleavage from the resin in Boc-SPPS, such as hydrogen fluoride (HF), can also catalyze aspartimide formation. The benzyl ester is more susceptible to this than other protecting groups like cyclohexyl ester under acidic conditions.
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of aspartimide formation.
-
-
Protecting Group: The benzyl ester (OBzl) offers less steric hindrance compared to bulkier protecting groups, providing less protection against the intramolecular cyclization.
Q3: How can I detect if aspartimide formation has occurred in my synthesis?
A3: Aspartimide formation can be detected by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: You will often observe multiple peaks close to the main product peak. The β-aspartyl peptide, in particular, can have a very similar retention time to the desired α-aspartyl peptide, making separation difficult.
-
MS: Aspartimide formation itself results in the loss of water (-18 Da) from the peptide, which can be detected by MS. The subsequent hydrolysis back to α- and β-peptides will have the same mass as the target peptide, but the presence of the aspartimide intermediate is a strong indicator of the problem.
Troubleshooting Guide
If you are experiencing issues with aspartimide formation when using Z-Asp(OBzl)-OH, consider the following troubleshooting strategies.
Strategy 1: Modification of Reaction Conditions
This is often the simplest approach to implement without changing the building blocks.
-
For Fmoc-SPPS:
-
Use a Weaker Deprotection Base: Replace the standard 20% piperidine in DMF with a weaker base like 5% piperazine in DMF or 50% morpholine in DMF.
-
Add an Acidic Additive: Incorporate a small amount of an acidic additive into the piperidine deprotection solution. Common additives include 0.1 M Hydroxybenzotriazole (HOBt) or 0.1 M formic acid.
-
Reduce Temperature and Time: Perform deprotection steps at room temperature or below and for the minimum time necessary for complete Fmoc removal.
-
-
For Boc-SPPS:
-
Modify Cleavage Conditions: When using strong acids like HF for final cleavage, perform the reaction at lower temperatures (e.g., -15°C to 0°C) to minimize the rate of aspartimide formation. Studies have shown that the rate of aspartimide formation with a benzyl ester is significantly higher at 0°C compared to -15°C in HF-anisole.
-
Strategy 2: Use of Alternative Side-Chain Protecting Groups
If modifying reaction conditions is insufficient, using an Aspartic acid derivative with a bulkier side-chain protecting group can provide greater steric hindrance and reduce the likelihood of cyclization.
| Protecting Group | Structure | Key Advantages |
| Cyclohexyl (OcHex) | -O-C₆H₁₁ | Significantly reduces aspartimide formation under both acidic and basic conditions compared to OBzl. |
| 3-methylpent-3-yl (OMpe) | -O-C(CH₃)(C₂H₅)₂ | Offers good protection against base-catalyzed aspartimide formation. |
| 1-Adamantyl (O-1-Ada) | -O-C₁₀H₁₅ | Provides substantial steric bulk, effectively suppressing the side reaction. |
Data Summary: Protecting Group Efficacy
The following table summarizes the relative amount of aspartimide formation with different Asp side-chain protecting groups under various conditions, demonstrating the superiority of bulkier groups over the benzyl ester.
| Peptide Sequence | Protecting Group | Condition | Aspartimide Formation (%) | Relative Reduction vs. OBzl | Reference |
| Glu-Asp-Gly-Thr | Benzyl (OBzl) | Diisopropylethylamine (24h) | ~51% | - | |
| Glu-Asp-Gly-Thr | Cyclohexyl (OcHex) | Diisopropylethylamine (24h) | 0.3% | ~170x | |
| Glu-Asp-Gly-Thr | Benzyl (OBzl) | HF:Anisole (9:1) at 0°C | High | - | |
| Glu-Asp-Gly-Thr | Cyclohexyl (OcHex) | HF:Anisole (9:1) at 0°C | ~3x lower than Benzyl | ~3x | |
| VKDGYI | tert-Butyl (OtBu) | Prolonged piperidine treatment | High | - | |
| VKDGYI | O-2-Phenylisopropyl (O-2-PhiPr) | Prolonged piperidine treatment | Low | Significant |
Data is sourced from comparative studies for illustrative purposes.
Strategy 3: Backbone Protection
This is one of the most effective methods to completely eliminate aspartimide formation. It involves temporarily protecting the backbone amide nitrogen of the amino acid following the Asp residue.
-
How it works: By masking the nucleophilicity of the amide nitrogen, the intramolecular attack that initiates aspartimide formation is prevented.
-
Common Protecting Groups: 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are commonly used.
-
Implementation: The most convenient way to implement this strategy is by using a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-(Dmb)Gly-OH. This dipeptide is incorporated into the growing peptide chain using standard coupling procedures. The Dmb group is then removed during the final TFA cleavage from the resin.
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with HOBt Additive
This protocol is a straightforward modification of a standard SPPS procedure to suppress base-catalyzed aspartimide formation.
-
Reagent Preparation: Prepare the Fmoc-deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the required time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.
Protocol 2: Incorporation of a Backbone-Protected Dipeptide
This protocol outlines the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH to completely prevent aspartimide formation at a problematic Asp-Gly motif.
-
Synthesis up to Glycine position: Synthesize the peptide chain up to the amino acid preceding the Asp-Gly sequence. Perform the final Fmoc deprotection to reveal the free N-terminal amine.
-
Dipeptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 eq.) and a suitable coupling activator (e.g., HATU, 1.45 eq.) in DMF.
-
Add an activation base (e.g., DIPEA, 3.0 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the resin.
-
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain as per the standard protocol. The Dmb group will be cleaved during the final TFA treatment.
Visual Guides
Below are diagrams illustrating the mechanism of aspartimide formation and the workflow for its prevention.
References
Troubleshooting low yield in peptide synthesis with Z-Asp-OBzl
Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) utilizing Z-Asp-OBzl. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low peptide yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when using Z-Asp(OBzl)-OH in peptide synthesis?
Low yields when using Z-Asp(OBzl)-OH can stem from several factors, often related to the specific chemical properties of the protecting groups. The most common culprits include:
-
Aspartimide Formation: The benzyl ester (OBzl) on the side chain is susceptible to intramolecular cyclization, especially during repeated exposure to basic conditions, leading to the formation of a highly problematic aspartimide side product.[1][2] This can cause chain termination, racemization, and the formation of β-aspartyl peptides, which are difficult to separate from the target peptide.[2][3]
-
Incomplete Coupling: Steric hindrance from the bulky Z (benzyloxycarbonyl) and OBzl groups can impede coupling efficiency, leading to deletion sequences.[4] This is particularly true for sterically hindered amino acids adjacent to the Asp residue.
-
Side Reactions During Deprotection: The conditions required to remove the Z and OBzl groups, typically strong acid (like HF) or catalytic hydrogenation, can cause side reactions with sensitive amino acids (e.g., Met, Trp, Cys) if not properly scavenged.
-
Dipeptide Formation: During the initial preparation of Z-Asp(OBzl)-OH itself, dipeptide side products like Z-Asp(OBzl)-Asp(OBzl)-OH can form, introducing impurities from the start.
Q2: How does Z-Asp(OBzl)-OH compare to Fmoc-Asp(OtBu)-OH in terms of yield and side reactions?
Z-Asp(OBzl)-OH is typically used in Boc-SPPS, while Fmoc-Asp(OtBu)-OH is used in Fmoc-SPPS. The primary difference lies in the protecting group strategy and stability. The tert-butyl (OtBu) ester is generally more effective at suppressing aspartimide formation than the benzyl (OBzl) ester due to its greater steric bulk. However, Fmoc-SPPS involves repeated exposure to basic conditions (piperidine) for Fmoc removal, which strongly promotes aspartimide formation. Boc-SPPS, with its acidic deprotection steps, can sometimes mitigate this specific side reaction, but the final cleavage with strong acids like HF can also promote aspartimide formation.
Q3: Can I use standard coupling reagents with Z-Asp(OBzl)-OH?
Yes, standard coupling reagents like HBTU, HATU, and DIC/HOBt can be used. However, due to potential steric hindrance, it may be necessary to extend coupling times or perform a double coupling to ensure the reaction goes to completion. Monitoring the coupling efficiency with a qualitative test like the ninhydrin test is highly recommended.
Q4: What are the optimal cleavage conditions for a peptide containing Asp(OBzl)?
The OBzl group is typically removed by strong acid cleavage or catalytic hydrogenation.
-
Strong Acid: Anhydrous hydrogen fluoride (HF) is the classic method. The cleavage should be performed at low temperatures (e.g., 0-5 °C) to minimize side reactions. Scavengers like anisole are crucial to prevent side-product formation.
-
Catalytic Hydrogenation: This method uses a catalyst like Palladium on carbon (Pd/C) in a suitable solvent. It is a milder alternative to HF but can be inefficient for longer peptides or those containing sulfur. This method can also be complicated by catalyst poisoning from sulfur-containing residues.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues when working with this compound.
Problem 1: Mass spectrometry of crude product shows significant peaks corresponding to deletion sequences.
| Possible Cause | Solution |
| Incomplete Coupling Efficiency | Double Couple: Perform a second coupling step for the Z-Asp(OBzl)-OH residue or for the amino acid being coupled to the Asp residue. |
| Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics. | |
| Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU. | |
| Peptide Aggregation | Use a Lower Substitution Resin: For long or hydrophobic peptides, a resin with lower loading (0.1 to 0.4 mmol/g) can reduce inter-chain aggregation. |
| Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures. |
Problem 2: Crude product analysis shows multiple peaks with the same mass as the target peptide or mass +56 (piperidide adduct).
This is a classic sign of aspartimide formation. The resulting α- and β-peptides are often difficult or impossible to separate chromatographically.
| Possible Cause | Solution |
| Base-Catalyzed Aspartimide Formation (during Fmoc-SPPS if used off-label) | Use DBU with Caution: Stronger bases like DBU accelerate aspartimide formation and should be avoided for Asp-containing peptides. |
| Use Additives in Deprotection: Adding 0.1 M HOBt to the piperidine deprotection solution can help suppress aspartimide formation, although this is more common in Fmoc chemistry. | |
| Acid-Catalyzed Aspartimide Formation (during Boc-SPPS cleavage) | Use Bulky Protecting Groups: For future syntheses, consider using a bulkier side-chain protecting group like cyclohexyl ester (OcHx) or tert-butyl ester (OtBu), which are known to suppress this side reaction. |
| Optimize Cleavage Conditions: Perform the final cleavage at a lower temperature (0-5 °C) to minimize the rate of the side reaction. | |
| Use Backbone Protection: For very sensitive sequences (e.g., Asp-Gly), incorporating a backbone-protecting group like Dmb (2,4-dimethoxybenzyl) on the nitrogen of the succeeding glycine residue can completely prevent aspartimide formation. This is typically done by using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. |
Key Side Reactions & Mechanisms
Aspartimide Formation
This is the most critical side reaction when using Asp derivatives. It is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue, which then attacks the side-chain benzyl ester. This forms a five-membered ring (the aspartimide) that can subsequently be opened by nucleophiles (like piperidine or water) to yield a mixture of desired α-aspartyl peptide and undesired β-aspartyl peptide, often with racemization.
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
Before committing the entire batch of peptide-resin to cleavage, it is prudent to perform a small-scale test to optimize conditions and confirm the presence of the desired product.
Materials:
-
Dried peptide-resin (5-10 mg)
-
Microcentrifuge tube (1.5 mL)
-
Cleavage cocktail (e.g., Anhydrous HF with 5% anisole scavenger)
-
Cold diethyl ether
-
Centrifuge
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Place a small, known amount of dried peptide-resin (e.g., 5 mg) into a microcentrifuge tube.
-
Add the appropriate cleavage cocktail (e.g., 100-200 µL of pre-chilled HF/anisole).
-
Allow the reaction to proceed at the recommended temperature (e.g., 0 °C) for the standard time (typically 1-2 hours).
-
Vent the tube carefully (if using HF).
-
Precipitate the cleaved peptide by adding the cleavage mixture dropwise to a larger tube containing ~1 mL of cold diethyl ether.
-
Incubate at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the sample to pellet the crude peptide.
-
Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under vacuum.
-
Analyze the crude peptide via LC-MS to assess the yield and purity before proceeding with the bulk cleavage.
Troubleshooting Workflow
If you are experiencing low yield, follow this logical workflow to diagnose the issue.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Optimizing Z-Asp-OBzl deprotection conditions to avoid side reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the deprotection of Z-Asp-OBzl (N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester). Our goal is to help you minimize side reactions and maximize the yield and purity of your target peptide.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound, offering potential causes and actionable solutions.
Issue 1: Incomplete Deprotection
-
Symptom: HPLC analysis of the crude product shows a significant amount of starting material or partially deprotected intermediates.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Catalytic Hydrogenolysis: Inactive catalyst. | Use fresh, high-quality catalyst. Palladium on carbon (Pd/C) can lose activity over time. Consider pre-activating the catalyst if necessary. |
| Catalytic Hydrogenolysis: Insufficient catalyst loading. | Increase the catalyst loading in increments (e.g., from 10% w/w to 20% w/w relative to the substrate). |
| Catalytic Hydrogenolysis: Poor hydrogen donor efficiency (in Catalytic Transfer Hydrogenation). | Ensure the hydrogen donor (e.g., ammonium formate, formic acid) is fresh and used in sufficient excess (typically 2-4 equivalents).[1] |
| Catalytic Hydrogenolysis: Insufficient reaction time or hydrogen pressure. | Extend the reaction time and monitor by HPLC. If using H₂ gas, ensure adequate pressure (e.g., atmospheric or higher) and efficient stirring to facilitate gas-liquid transfer. |
| Acid-Catalyzed Deprotection: Insufficient acid strength or concentration. | For HBr/acetic acid, ensure the solution is fresh and appropriately concentrated (e.g., 33% HBr in acetic acid). For HF, ensure proper handling and delivery to the reaction vessel. |
| Acid-Catalyzed Deprotection: Short reaction time. | Extend the reaction time, monitoring progress by HPLC. Deprotection with strong acids can be time-dependent, especially for sterically hindered groups. |
Issue 2: Formation of Aspartimide and Related Side Products
-
Symptom: HPLC analysis reveals peaks corresponding to the aspartimide, and potentially α- and β-aspartyl peptides, which may co-elute with the desired product. Mass spectrometry can confirm the presence of these isomers.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Base-catalyzed side reaction (if applicable in a multi-step synthesis): Exposure to basic conditions. | While Z/Bzl is typically used in Boc-SPPS, if any steps involve basic conditions, they can promote aspartimide formation. Minimize exposure to bases. |
| Acid-catalyzed side reaction: Strong acid conditions (e.g., HF, HBr/AcOH). | Aspartimide formation can also occur under acidic conditions.[2] Optimize the reaction temperature and time. For HF cleavage, conduct the reaction at 0°C or below to minimize this side reaction. |
| High Temperature: Elevated temperatures during deprotection or workup. | Perform the deprotection at the lowest effective temperature. For catalytic hydrogenolysis, room temperature is usually sufficient. |
Issue 3: Racemization of the Aspartic Acid Residue
-
Symptom: Chiral HPLC analysis or enzymatic digestion followed by analysis of the resulting amino acids indicates the presence of D-aspartic acid.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Aspartimide Formation: The formation of the planar aspartimide intermediate facilitates racemization at the α-carbon. | The primary strategy to prevent racemization is to minimize aspartimide formation. Refer to the solutions for "Issue 2". |
| Prolonged exposure to strong acid or base: Harsh deprotection conditions can lead to racemization. | Minimize reaction times to what is necessary for complete deprotection, as determined by HPLC monitoring. |
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is generally preferred for this compound to minimize side reactions?
A1: Catalytic transfer hydrogenation is often the mildest and most preferred method for deprotecting Z and OBzl groups. It avoids the use of strong acids, thereby reducing the risk of acid-catalyzed side reactions like aspartimide formation.[1]
Q2: What are the key parameters to control during catalytic hydrogenolysis?
A2: The key parameters include the choice and quality of the catalyst (e.g., 10% Pd/C), the hydrogen source (H₂ gas or a hydrogen donor like ammonium formate or formic acid), solvent, temperature, and reaction time. Efficient stirring is crucial for reactions involving solid catalysts and/or gaseous hydrogen.
Q3: When should I consider using strong acid deprotection methods like HBr/acetic acid or HF?
A3: Strong acid deprotection is typically used in the final cleavage step of Boc-based solid-phase peptide synthesis (SPPS) where multiple acid-labile side-chain protecting groups need to be removed simultaneously.[3] While effective, these methods are harsh and increase the risk of side reactions. They should be used with appropriate scavengers to trap reactive carbocations generated during deprotection.
Q4: What scavengers are recommended for HF cleavage of peptides containing aspartic acid?
A4: When using HF, scavengers are crucial to prevent the alkylation of sensitive residues by the benzyl carbocations that are formed. A common scavenger cocktail is anisole, which can trap these carbocations. For peptides containing tryptophan, it is important to choose scavengers that protect the indole side chain, such as p-cresol and p-thiocresol.
Q5: How can I monitor the progress of the deprotection reaction and analyze the products?
A5: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the reaction. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used. This allows for the separation of the starting material, the desired product, and major side products like the aspartimide. Mass spectrometry (MS) is used to confirm the identity of the peaks. Chiral HPLC may be necessary to detect racemization.
Quantitative Data on Deprotection Methods
The following table summarizes typical conditions and reported yields for different deprotection methods. Note that direct comparative data under identical conditions is limited in the literature, and outcomes can be sequence-dependent.
| Deprotection Method | Substrate | Conditions | Yield | Purity/Side Products | Reference |
| Catalytic Transfer Hydrogenation | Boc-Asp(OBzl) | 10% Pd/C, HCOOH, MeOH, RT, 5 min | 95% | Not specified | |
| Catalytic Transfer Hydrogenation | Poly[GK(2-ClZ)GIP] | 10% Pd/C, Ammonium Formate, DMF, RT, 2 hr | 88% | Analytically pure | |
| HF Cleavage | General Boc/Bzl peptides | Anhydrous HF, scavengers, 0°C, 1 hr | Varies | Risk of aspartimide formation and other side reactions. | |
| HBr/Acetic Acid | General benzyl esters | 33% HBr in Acetic Acid, RT | Varies | Can promote side reactions; mechanism involves protonation and cleavage. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Preparation: Dissolve the this compound containing peptide in a suitable solvent such as methanol (MeOH) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide). Then, add ammonium formate (2-4 equivalents relative to the protecting groups).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or dialyzed and lyophilized if it is a larger peptide.
Protocol 2: Deprotection using HBr in Acetic Acid
Safety Note: This procedure involves a strong, corrosive acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Preparation: Dissolve the this compound containing peptide in glacial acetic acid.
-
Addition of Reagent: Add a solution of 33% hydrogen bromide (HBr) in acetic acid.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: Upon completion, precipitate the product by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Visualizations
Caption: General workflow for this compound deprotection.
Caption: Mechanism of aspartimide formation and subsequent side reactions.
References
Technical Support Center: Strategies for Improving the Solubility of Peptides Containing Z-Asp-OBzl
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with peptides containing the protected amino acid derivative, N-Carbobenzyloxy-L-aspartic Acid 1-Benzyl Ester (Z-Asp-OBzl). The presence of the hydrophobic Z (carbobenzyloxy) and benzyl (Bzl) protecting groups significantly decreases the aqueous solubility of peptides incorporating this moiety.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: The difficulty arises from the chemical nature of the this compound residue itself. It contains two benzyl groups: the N-terminal protecting group (Z-group) and the side-chain benzyl ester (OBzl). These large, aromatic groups are highly hydrophobic, which can lead to poor solubility in aqueous solutions and promote peptide aggregation.[1][2] Peptides with 50% or more hydrophobic residues are often insoluble or only partially soluble in aqueous solutions.[3]
Q2: What are the key chemical properties of this compound I should be aware of?
A2: this compound is a white, powdery substance with a molecular weight of 357.36 g/mol .[4] It is structurally derived from L-aspartic acid.[4] Critically for solubility experiments, it is considered insoluble in water but is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone, chloroform, ether, methanol, and acetic acid.
Q3: What is the recommended first step when trying to dissolve a novel peptide containing this compound?
A3: Before dissolving the entire sample, it is crucial to perform a solubility test on a small amount of the peptide. For any lyophilized peptide, always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Given the high hydrophobicity of this compound, starting directly with an organic solvent like DMSO is a common and effective strategy.
Q4: How does the overall charge of the peptide influence solvent selection?
A4: The net charge of the peptide is a critical factor. You can estimate the charge by assigning a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus.
-
Positively Charged (Basic) Peptides: Should first be attempted in sterile water. If that fails, an acidic solution like 10% acetic acid can be used.
-
Negatively Charged (Acidic) Peptides: Should first be attempted in sterile water or a buffer like PBS (pH 7.4). If needed, a basic solution like 0.1 M ammonium bicarbonate can be used.
-
Neutral or Hydrophobic Peptides: These peptides, which are common for sequences containing this compound, typically require an organic solvent (e.g., DMSO, DMF) for initial dissolution, followed by slow dilution with an aqueous buffer.
Troubleshooting Guide
Q5: I tried dissolving my peptide in DMSO, but it's still not fully soluble. What should I do?
A5: If you encounter poor solubility even in DMSO, several techniques can be applied:
-
Sonication: Using an ultrasonic bath can help break up aggregates and improve dissolution.
-
Gentle Heating: Gently warming the solution to a temperature below 40°C may increase solubility. However, this should be done with caution to avoid peptide degradation.
-
Alternative Organic Solvents: If DMSO is not effective or is incompatible with your experiment (e.g., with peptides containing Cys or Met which can be oxidized), you can try DMF, acetonitrile, methanol, or isopropanol.
Q6: My peptide dissolved in DMSO, but it precipitated when I diluted it with my aqueous buffer. What went wrong?
A6: This is a common issue indicating that the peptide's solubility limit in the final aqueous solution has been exceeded. To resolve this:
-
Add Solvent to Buffer: Instead of adding the buffer to your concentrated peptide stock, try adding the peptide stock solution dropwise into the vortexing aqueous buffer. This prevents localized high concentrations of the peptide that can trigger precipitation.
-
Reduce Final Concentration: The target concentration may be too high. You may need to lyophilize the peptide again to remove the solvent and restart the process, aiming for a lower final concentration.
-
Use Co-solvents: The final solution may require a small percentage of the organic solvent to maintain solubility. For most cellular assays, a final concentration of up to 1% DMSO is generally acceptable.
Q7: Are there any chemical modifications that can improve the solubility of my peptide for future syntheses?
A7: Yes, several molecular engineering strategies can be employed during peptide design and synthesis to enhance solubility:
-
Amino Acid Substitution: Where possible, replacing hydrophobic amino acids with more hydrophilic ones can improve solubility.
-
PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing water solubility.
-
Solubility Tags: Fusing polypeptide "tags," such as a polyarginine sequence, can increase the net charge and prevent aggregation.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility properties of the this compound molecule itself. This data is crucial for selecting an initial solvent.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | Up to 200 mg/mL (559.66 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO. |
| Water | Insoluble | - | |
| Acetic Acid | Soluble | - | |
| Acetone | Soluble | - | |
| Chloroform | Soluble | - | |
| Ether | Soluble | - | |
| Methanol | Soluble | - | |
| DMF | Soluble | - | A common alternative to DMSO, especially for Cys-containing peptides. |
Experimental Protocols
Protocol: Systematic Solubilization of a Hydrophobic Peptide Containing this compound
This protocol provides a stepwise approach to determine the optimal solvent for a peptide containing this compound.
-
Preparation: a. Allow the lyophilized peptide vial to reach room temperature in a desiccator. b. Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to collect all the powder at the bottom of the tube. c. Weigh a small, test amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Dissolution in Organic Solvent: a. Add a minimal volume of high-purity DMSO (e.g., 10-20 µL) to the peptide. b. Vortex the tube for 30-60 seconds. c. If the peptide is not fully dissolved, sonicate the solution for 5-10 minutes. d. Visually inspect for any remaining particulate matter. If the solution is clear, the peptide is dissolved in the organic solvent.
-
Aqueous Dilution: a. Prepare your desired aqueous buffer (e.g., PBS, Tris) in a separate tube. b. While vigorously vortexing the aqueous buffer, slowly add the dissolved peptide stock solution drop by drop to the buffer until the desired final concentration is reached. c. Continuously monitor the solution. If it becomes turbid or if a precipitate forms, you have exceeded the solubility limit in the final buffer composition.
-
Troubleshooting and Final Steps: a. If precipitation occurs during dilution, you must either lower the final peptide concentration or increase the percentage of the organic co-solvent in the final solution. b. Once a clear solution is achieved, it is recommended to centrifuge the final solution (e.g., 10,000 x g for 5 minutes) to pellet any micro-precipitates before use in downstream applications. c. For storage, aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Mandatory Visualization
Caption: Workflow for selecting a peptide solubilization strategy.
Caption: Impact of protecting groups on peptide properties.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities related to Z-Asp-OBzl (N-Carbobenzyloxy-L-aspartic acid β-benzyl ester).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Common impurities in this compound can originate from the synthesis process or degradation. These include:
-
Dipeptide Impurity: N-benzyloxycarbonyl-L-aspartyl(β-benzyl ester)-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-Asp(OBzl)-OH) can form during the benzyloxycarbonylation of H-Asp(OBzl)-OH.[1]
-
Starting Material Impurities: Residual starting materials or reagents from the synthesis process.
-
Hydrolysis Products: Cleavage of the benzyl ester or the benzyloxycarbonyl (Z) protecting group due to exposure to acidic or basic conditions.
-
Aspartimide Formation: Intramolecular cyclization of the aspartic acid residue can lead to the formation of a succinimide ring, which can then hydrolyze to form a mixture of the desired α-peptide and an undesired β-peptide.[2]
-
Deletion Sequences: In the context of peptide synthesis, these are impurities where one or more amino acids were not successfully coupled.[2]
Q2: What analytical techniques are recommended for identifying and quantifying this compound impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for separating impurities and quantifying their levels. Reverse-phase HPLC with a C18 column is a common choice.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying impurities by providing molecular weight information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for the definitive identification and characterization of unknown impurities.
Q3: How can I minimize the formation of the dipeptide impurity during synthesis?
A3: The formation of the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH is a known side reaction in the synthesis of Z-Asp(OBzl)-OH. To minimize its formation, consider the following:
-
Control of Stoichiometry: Use a precise stoichiometry of reactants.
-
Reaction Conditions: Carefully control the reaction temperature and pH.
-
Purification: Employ appropriate purification techniques, such as recrystallization or chromatography, to separate the dipeptide impurity from the final product.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Unexpected Peaks in the HPLC Chromatogram
-
Observation: Your HPLC analysis of this compound shows one or more unexpected peaks in addition to the main product peak.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Characterization Method |
| Dipeptide Impurity | Optimize synthesis conditions (stoichiometry, temperature). Purify the product using column chromatography. | LC-MS to confirm the molecular weight (M+H)+ corresponding to Z-Asp(OBzl)-Asp(OBzl)-OH. |
| Hydrolysis | Ensure anhydrous conditions during synthesis and storage. Avoid exposure to strong acids or bases. | LC-MS to detect species with masses corresponding to the loss of the benzyl group or the Z-group. |
| Starting Materials | Ensure the purity of starting materials before synthesis. | Compare the retention times of the unknown peaks with those of the starting materials. |
| Aspartimide Formation | Avoid prolonged exposure to basic conditions during synthesis and work-up. | LC-MS may show a mass corresponding to the loss of water (-18 Da). NMR can confirm the succinimide ring structure. |
Issue 2: Main Product Peak is Broad or Tailing in HPLC
-
Observation: The main peak for this compound in your HPLC chromatogram is not sharp and shows significant tailing or broadening.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Column Condition | Flush the column with a strong solvent or replace it if it's old or has been used extensively. |
| Inappropriate Mobile Phase | Adjust the pH of the mobile phase. Optimize the gradient to ensure better separation. |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Co-eluting Impurity | Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to try and resolve the impurity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a general-purpose reverse-phase HPLC method that can be adapted for the analysis of this compound and its impurities. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Forced Degradation Study Protocol
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.
| Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H2O2 and keep at room temperature for 24 hours. |
| Thermal Degradation | Keep the solid this compound sample at 105°C for 24 hours. |
| Photolytic Degradation | Expose the this compound solution to UV light (254 nm) for 24 hours. |
After exposure to the degradation conditions, the samples should be neutralized (if necessary) and diluted with the mobile phase before HPLC or LC-MS analysis.
Data Presentation
Table 1: Summary of Potential this compound Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| This compound | C19H19NO6 | 357.36 | Main Product |
| Z-Asp(OBzl)-Asp(OBzl)-OH | C30H30N2O9 | 562.57 | Synthesis By-product |
| H-Asp(OBzl)-OH | C11H13NO4 | 223.23 | Incomplete Z-protection or Z-group hydrolysis |
| Z-Asp-OH | C12H13NO6 | 267.23 | Benzyl ester hydrolysis |
| Aspartimide derivative | C19H17NO5 | 339.34 | Intramolecular cyclization (-H2O) |
Visualizations
Caption: Experimental workflow for synthesis, analysis, and troubleshooting.
Caption: Relationship between synthesis conditions and impurity formation.
References
Technical Support Center: Monitoring Z-Asp-OBzl Synthesis by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for monitoring the synthesis of the Z-Asp-OBzl peptide intermediate using mass spectrometry. Find answers to frequently asked questions, step-by-step troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful and efficient monitoring of your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and exact mass of this compound?
A1: this compound (N-Carbobenzyloxy-L-aspartic acid 1-benzyl ester) has a molecular formula of C19H19NO6.[1][2] Its average molecular weight is approximately 357.36 g/mol , and its monoisotopic mass is 357.1212 Da.[1][3] When performing high-resolution mass spectrometry, you should look for the protonated molecule [M+H]+ at an m/z of approximately 358.1285.
Q2: What are the most common adducts I should expect to see in my ESI mass spectrum?
A2: In electrospray ionization (ESI) mass spectrometry, it is common to observe adducts, which are ions formed by the association of the analyte with other ions present in the sample or mobile phase. For this compound, the most common adducts are the sodium [M+Na]+ and potassium [M+K]+ adducts. It is also common to see the protonated molecule, [M+H]+.[4]
Q3: What are some potential side-products in syntheses involving this compound?
A3: A significant side-reaction, particularly in Fmoc-based solid-phase peptide synthesis, is the formation of an aspartimide intermediate. This can lead to the formation of undesired β-peptides or racemization. Another potential byproduct, especially if the starting material is L-aspartic acid, is the dipeptide N-benzyloxycarbonyl aspartyl aspartic acid (Z-Asp-Asp).
Q4: Why is mass spectrometry a preferred method for monitoring this synthesis?
A4: Mass spectrometry is a powerful analytical technique for monitoring chemical reactions because of its high sensitivity, speed, and specificity. It allows for the direct detection of reactants, the desired product, and any byproducts in the reaction mixture, providing real-time or near-real-time feedback on the reaction's progress. This helps in optimizing reaction conditions and minimizing impurity formation.
Troubleshooting Guides
Problem: I don't see the expected [M+H]+ peak for this compound in my mass spectrum.
-
Potential Cause 1: Reaction has not proceeded.
-
Solution: Check your reaction conditions, including reagents, temperature, and reaction time. Take a time-point sample later to see if the reaction has progressed.
-
-
Potential Cause 2: Poor signal intensity or ion suppression.
-
Solution: Ensure your sample is appropriately concentrated. High concentrations of salts or other non-volatile components can suppress the ESI signal. Desalt your sample using a C18 ZipTip or similar cleanup method before analysis. Also, ensure the mass spectrometer is properly tuned and calibrated.
-
-
Potential Cause 3: Complete loss of signal.
-
Solution: Systematically check the instrument. Ensure there is a stable electrospray, check mobile phase delivery, and confirm that the instrument parameters (voltages, gas flows) are correctly set.
-
Problem: My mass spectrum is very complex, showing many unexpected peaks.
-
Potential Cause 1: Presence of byproducts and impurities.
-
Solution: Calculate the mass differences between the unexpected peaks and your target peptide. A difference of +22 Da could indicate a sodium adduct instead of a proton ([M+Na]+ vs [M+H]+), while a +16 Da shift could suggest oxidation of a susceptible residue if you are working with larger peptides.
-
-
Potential Cause 2: Contamination.
-
Solution: Ensure all solvents are HPLC or MS-grade and that all glassware and vials are scrupulously clean. Contaminants like polymers (e.g., PEG) can be common. Run a blank (solvent only) to identify background peaks.
-
-
Potential Cause 3: In-source fragmentation or degradation.
-
Solution: The compound may be unstable under the analysis conditions. Try using "softer" ionization settings, such as lowering the source temperature or fragmentor voltage.
-
Problem: The intensity of my product peak is very low, while the starting material peak is still very high.
-
Potential Cause 1: Incomplete reaction.
-
Solution: The reaction may require more time to go to completion. Monitor the reaction over a longer period. Consider optimizing reaction conditions, such as increasing the temperature (if appropriate for the chemistry) or using a more efficient coupling reagent if applicable.
-
-
Potential Cause 2: Poor ionization efficiency of the product.
-
Solution: The product and starting material may have different ionization efficiencies. While this can make direct quantification challenging, the qualitative appearance of the product peak is still a good indicator of reaction progress. For more quantitative analysis, consider developing an LC-MS method to separate components before detection.
-
Data Presentation
Table 1: Expected m/z Values for Key Species in this compound Synthesis
| Compound/Species | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Expected m/z [M+Na]⁺ |
| This compound (Product) | C19H19NO6 | 357.1212 | 358.1285 | 380.1104 |
| L-Aspartic Acid | C4H7NO4 | 133.0375 | 134.0448 | 156.0267 |
| Benzyl Alcohol | C7H8O | 108.0575 | 109.0648 | 131.0467 |
| Z-Asp(OBzl)-OBzl | C26H25NO6 | 447.1682 | 448.1755 | 470.1574 |
Note: Masses are calculated based on the most abundant isotopes. Z-Asp(OBzl)-OBzl is a potential byproduct if both carboxylic acids are esterified.
Table 2: Common Adducts Observed in ESI-MS
| Adduct Ion | Mass Shift (Da) | Example m/z for this compound | Common Source |
| [M+H]⁺ | +1.0073 | 358.1285 | Acidic mobile phase (e.g., formic acid) |
| [M+Na]⁺ | +22.9892 | 380.1104 | Glassware, buffers, solvents |
| [M+K]⁺ | +38.9632 | 396.0844 | Glassware, buffers, solvents |
| [M+NH₄]⁺ | +18.0338 | 375.1550 | Ammonium salts in buffer |
| [2M+H]⁺ | (2 * M) + 1.0073 | 715.2497 | Higher analyte concentration |
Experimental Protocols
Protocol 1: Sample Preparation for Direct Infusion ESI-MS
This protocol is for rapid, qualitative monitoring of the reaction.
-
Sample Collection: Using a capillary or micropipette, withdraw a small aliquot (approx. 1-5 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. This large dilution factor is necessary to avoid contaminating the mass spectrometer and to ensure the concentration is within the optimal range for ESI.
-
Filtration (Optional but Recommended): If the reaction mixture contains solid particles, filter the diluted sample through a 0.22 µm syringe filter to prevent clogging of the MS sample introduction line.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range that includes all expected reactants and products (e.g., m/z 100-1000).
Protocol 2: General LC-MS Method for Reaction Monitoring
This protocol is useful for separating components of the reaction mixture for clearer analysis and semi-quantitative assessment.
-
Sample Preparation: Prepare the sample as described in Protocol 1 (Steps 1-3).
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Ramp from 5% to 95% B
-
7-8 min: Hold at 95% B
-
8-8.1 min: Return to 5% B
-
8.1-10 min: Re-equilibrate at 5% B
-
-
MS Detection:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages according to the instrument manufacturer's guidelines.
-
Visualizations
Caption: Experimental workflow for MS-based monitoring of this compound synthesis.
Caption: Logical flowchart for troubleshooting the absence of the product peak.
References
Technical Support Center: Purifying Z-Asp(OBzl) Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges associated with the purification of peptides containing Z-Asp(OBzl) (N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful purification.
Troubleshooting Guides
This section addresses common problems encountered during the purification of Z-Asp(OBzl) containing peptides, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield and/or Purity of the Target Peptide
-
Question: My final peptide yield is very low, and the purity is suboptimal after purification. What are the likely causes and how can I improve this?
-
Answer: Low yield and purity can stem from several factors, primarily side reactions during synthesis and purification, peptide aggregation, and poor solubility. A major side reaction is the formation of aspartimide, which is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can occur under both acidic and basic conditions[1][2]. This leads to the formation of a mixture of α- and β-coupled peptides and piperidides, which are often difficult to separate from the target peptide. Aggregation, driven by intermolecular hydrogen bonding, especially in hydrophobic peptides, can also lead to significant product loss during purification. Furthermore, the inherent low solubility of protected peptides in common purification solvents can hinder effective separation.
Solutions:
-
Minimize Aspartimide Formation:
-
Consider using alternative protecting groups for the aspartic acid side chain that are more resistant to base-catalyzed cyclization. For instance, Fmoc-Asp(OBno)-OH has been shown to significantly reduce aspartimide formation compared to the more common Fmoc-Asp(OtBu)-OH.
-
For Fmoc-based solid-phase peptide synthesis (SPPS), adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.
-
-
Address Aggregation and Solubility:
-
Before purification, attempt to disaggregate the peptide by dissolving it in a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then gradually adding the purification mobile phase.
-
Optimize the pH of your purification buffers. Peptides are generally most soluble at a pH away from their isoelectric point (pI).
-
Incorporate additives into your buffers to disrupt aggregation. These can include chaotropic agents like guanidine hydrochloride or urea, or organic solvents such as acetonitrile or isopropanol.
-
-
Optimize Chromatography:
-
Experiment with different HPLC columns and mobile phase compositions to improve the resolution between your target peptide and impurities. A shallower gradient during elution can often enhance separation.
-
-
Issue 2: Presence of Multiple Peaks Close to the Main Product Peak in HPLC
-
Question: My HPLC chromatogram shows several small peaks eluting very close to my main product peak. Are these related impurities, and how can I get rid of them?
-
Answer: These are likely process-related impurities, with aspartimide-related byproducts being the most common culprits for Z-Asp(OBzl) containing peptides. The aspartimide intermediate can lead to the formation of D-Asp peptides, β-peptides, and piperidide adducts, all of which have very similar properties to the desired α-peptide and are therefore challenging to separate by reversed-phase HPLC.
Solutions:
-
Analytical Optimization:
-
Change Selectivity: Modify the mobile phase composition. For example, switching from a trifluoroacetic acid (TFA) ion-pairing system to one with formic acid or using a different organic modifier (e.g., methanol instead of acetonitrile) can alter the elution profile and improve separation.
-
Vary the Stationary Phase: If using a C18 column, try a different type of stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivities.
-
-
Preparative Strategy:
-
Employ Orthogonal Purification: If reversed-phase HPLC is insufficient, consider a multi-step purification strategy. Ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be used as a preliminary or subsequent purification step to remove impurities with different charge or size characteristics.
-
-
Issue 3: Peptide Precipitation During Purification
-
Question: My peptide seems to be precipitating in the HPLC column or tubing during the purification run. How can I prevent this?
-
Answer: Precipitation during purification is a clear indication of poor solubility in the mobile phase. This is a common issue with hydrophobic or protected peptides.
Solutions:
-
Solvent Optimization:
-
Increase the organic solvent concentration in the initial mobile phase (Buffer A) to improve the initial solubility of your peptide.
-
Consider adding a small percentage of a stronger organic solvent like isopropanol or hexafluoroisopropanol (HFIP) to your mobile phase, as these are known to be excellent solubilizing agents for difficult peptides.
-
-
Temperature Control: In some cases, running the purification at a slightly elevated temperature (e.g., 40-50 °C) can improve solubility and reduce viscosity, leading to better peak shapes. However, be cautious as elevated temperatures can also promote degradation.
-
Sample Preparation: Ensure your crude peptide is fully dissolved before injection. This may require using a stronger solvent for initial dissolution, followed by dilution with the mobile phase. Sonication can also aid in dissolving stubborn aggregates.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions when working with Z-Asp(OBzl) containing peptides?
A1: The primary side reaction is the formation of a cyclic aspartimide intermediate. This occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carbonyl group of the aspartic acid residue. This reaction is particularly favored in the presence of bases used for Fmoc group removal in SPPS and can also be acid-catalyzed. The resulting aspartimide is susceptible to nucleophilic attack, leading to a mixture of α- and β-peptides, as well as racemized products.
Q2: How can I predict the solubility of my Z-Asp(OBzl) containing peptide?
A2: Predicting peptide solubility with absolute certainty is challenging. However, a good starting point is to analyze the amino acid sequence. Peptides with a high proportion of hydrophobic residues are likely to have poor aqueous solubility. The presence of the bulky, hydrophobic Z and OBzl protecting groups further decreases aqueous solubility. Generally, protected peptides are more soluble in organic solvents like DMF, DMSO, and NMP. It is always recommended to perform a small-scale solubility test with a variety of solvents before dissolving the entire batch of your peptide.
Q3: What are the best starting conditions for HPLC purification of a Z-Asp(OBzl) containing peptide?
A3: For a reversed-phase HPLC purification, a good starting point is a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA. A typical gradient might run from 10-20% acetonitrile to 80-90% acetonitrile over 30-60 minutes. However, due to the hydrophobicity of the protecting groups, you may need to start with a higher initial percentage of acetonitrile and use a shallower gradient to achieve good separation.
Q4: Is crystallization a viable purification method for Z-Asp(OBzl) containing peptides?
A4: Crystallization can be a very effective purification method, often yielding highly pure material. However, inducing crystallization in protected peptides can be challenging due to their conformational flexibility and potential for aggregation. It often requires extensive screening of different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). If successful, it can be an excellent final purification step.
Q5: How should I store my purified Z-Asp(OBzl) containing peptide?
A5: Purified protected peptides should be stored as a lyophilized powder in a tightly sealed container at -20°C or lower to prevent degradation. If the peptide is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Be aware that peptides in solution, especially at neutral or basic pH, can be susceptible to hydrolysis and other degradation pathways over time.
Data Presentation
The following tables summarize key quantitative data to aid in experimental design.
Table 1: Illustrative Comparison of Aspartimide Formation with Different Asp(OR)-Protecting Groups
| Asp(OR) Protecting Group | Amino Acid Sequence | Deprotection Conditions | Aspartimide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | ~27% | |
| Fmoc-Asp(OMpe)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | ~10% | |
| Fmoc-Asp(OBno)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | ~0.1%/cycle | |
| Fmoc-Asp(OtBu)-OH | VKDN YI | 20% Piperidine/DMF, 200 min | ~5.5% | |
| Fmoc-Asp(OtBu)-OH | VKDR YI | 20% Piperidine/DMF, 200 min | ~5% |
Note: The data presented is illustrative and based on model peptides. The extent of aspartimide formation is highly sequence-dependent.
Table 2: General Solubility of Protected Peptides in Common Organic Solvents
| Solvent | General Solubility | Notes |
| Dimethylformamide (DMF) | Good to Excellent | A common solvent for peptide synthesis and initial dissolution for purification. |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent | Can be difficult to remove and may oxidize sensitive residues like Met and Cys. |
| N-Methyl-2-pyrrolidone (NMP) | Good | Similar to DMF, often used in SPPS. |
| Hexafluoro-2-propanol (HFIP) | Excellent | A very strong solvent for aggregating peptides, but it is volatile and corrosive. |
| Acetonitrile (ACN) | Moderate to Good | A common mobile phase component in RP-HPLC. |
| Methanol (MeOH) / Ethanol (EtOH) | Poor to Moderate | Generally less effective for larger, more hydrophobic protected peptides. |
| Dichloromethane (DCM) | Moderate to Good | Often used in combination with other solvents. |
Experimental Protocols
Protocol 1: General Procedure for Solubilization of a Z-Asp(OBzl) Containing Peptide for Purification
-
Initial Assessment: Before dissolving the entire sample, take a small aliquot (e.g., 1 mg) and test its solubility in a series of solvents (e.g., DMF, DMSO, ACN, and the initial HPLC mobile phase).
-
Dissolution:
-
Based on the solubility test, dissolve the bulk of the lyophilized peptide in the most effective solvent. Start with a minimal volume.
-
If the peptide is difficult to dissolve, sonicate the solution in a cooled bath for short intervals (e.g., 30-60 seconds) to avoid heating.
-
-
Dilution for Injection:
-
If the dissolution solvent is different from the initial HPLC mobile phase, slowly add the mobile phase to the peptide solution while vortexing.
-
If the peptide begins to precipitate, add more of the initial strong organic solvent to redissolve it. The goal is to have the final sample composition as close as possible to the initial mobile phase conditions without causing precipitation.
-
-
Clarification: Before injection, centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material. Carefully transfer the supernatant to a clean vial for injection.
Protocol 2: Reversed-Phase HPLC Purification of a Z-Asp(OBzl) Containing Peptide
-
Column and Mobile Phases:
-
Column: A C18 reversed-phase column is a good starting point. For more hydrophobic peptides, a C4 or C8 column might provide better results.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A / 20% B) until a stable baseline is achieved.
-
Inject the dissolved and clarified peptide sample.
-
Run a linear gradient to a higher concentration of Mobile Phase B (e.g., to 90% B) over 30-60 minutes. The steepness of the gradient should be optimized to achieve the best separation.
-
After the main peak has eluted, run a high concentration of Mobile Phase B (e.g., 95-100%) for a few minutes to wash the column.
-
Re-equilibrate the column to the initial conditions.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis and purification of Z-Asp(OBzl) containing peptides.
Caption: A logical flowchart for troubleshooting low purity and yield in Z-Asp(OBzl) peptide purification.
References
Minimizing racemization during Z-Asp-OBzl activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Z-Asp-OBzl (N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during this compound activation?
A1: Racemization is the conversion of a chiral molecule, such as the L-aspartic acid derivative this compound, into a mixture of both its L- and D-enantiomers. During peptide synthesis, the activation of the carboxyl group of this compound for coupling can make the α-proton (the hydrogen on the carbon atom adjacent to the activated carboxyl group) susceptible to removal by a base. This leads to the formation of a planar intermediate, which can be re-protonated from either side, resulting in a loss of stereochemical integrity. The presence of the D-isomer can significantly reduce or eliminate the biological activity of the final peptide and may introduce undesirable pharmacological effects.
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism for racemization during the activation of this compound is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic α-proton that can be easily abstracted by a base. The resulting planar enolate can be protonated from either face, leading to racemization.
Q3: Which factors have the most significant impact on racemization during this compound coupling?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to inducing racemization than others.
-
Base: The type and concentration of the base used can promote racemization. Stronger bases generally lead to increased racemization.[1]
-
Temperature: Elevated temperatures can increase the rate of racemization.[2]
-
Solvent: The polarity of the solvent can play a role in the rate of racemization.
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid can lead to higher levels of racemization.[3]
Q4: Are there any side reactions specific to aspartic acid derivatives like this compound that I should be aware of?
A4: Yes, aspartic acid derivatives are prone to aspartimide formation, especially in the presence of base or acid. This side reaction can occur during coupling or deprotection steps and can lead to the formation of β-coupled peptides and racemization. The use of additives like HOBt can help suppress aspartimide formation.[4] In Boc synthesis, using the beta cyclohexyl ester instead of the beta benzyl ester of aspartic acid significantly lowers the amount of aspartimide formed.[4]
Troubleshooting Guides
Issue: High levels of racemization detected in my peptide containing an aspartic acid residue coupled as this compound.
| Potential Cause | Recommended Solution(s) |
| Inappropriate Coupling Reagent | Switch to a coupling method known for low racemization. For this compound, the DCC/HOBt method has been reported to result in less epimerization. Uronium/aminium-based reagents like HATU, HBTU, and HCTU, when used with an additive, are also generally good choices for minimizing racemization. |
| Excessive Base Strength or Concentration | If a base is required, use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA). Use the minimum necessary amount of base. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Running the reaction at 0°C can significantly suppress racemization. For microwave-assisted synthesis, consider lowering the temperature. |
| Prolonged Pre-activation Time | Minimize the time between the activation of this compound and its addition to the amine component. In-situ activation, where the coupling reagent is added to the mixture of the carboxylic acid and amine, is often preferred. |
| Solvent Effects | Consider using a less polar solvent or a solvent mixture. For example, using CH₂Cl₂/DMF (1:1) may help reduce racemization in some cases. |
Quantitative Data on Racemization
While this compound is considered relatively resistant to racemization, the choice of coupling conditions is still crucial. The following table provides illustrative data on the extent of racemization observed with different coupling methods for racemization-prone amino acids, which can serve as a guide for selecting conditions for this compound activation.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical % D-Isomer (Racemization) |
| DCC | None | DIEA | DCM | 25 | ~5-10% |
| DCC | HOBt | DIEA | DCM | 25 | <1% |
| HBTU | None | DIEA | DMF | 25 | ~1-2% |
| HATU | None | DIEA | DMF | 25 | <0.5% |
| PyBOP | None | DIEA | DMF | 25 | ~1-3% |
Data is illustrative and based on typical values reported in the literature for racemization-prone couplings. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DCC/HOBt
Objective: To activate and couple this compound to a free amine with minimal racemization.
Materials:
-
This compound
-
Amine component (e.g., amino acid ester or peptide-resin)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM) (if coupling to an amine salt)
Procedure:
-
Dissolve this compound (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add the amine component (1.0 eq.). If the amine is a salt (e.g., hydrochloride), add NMM (1.0 eq.).
-
In a separate vessel, dissolve DCC (1.05 eq.) in a minimal amount of the same solvent.
-
Slowly add the DCC solution to the reaction mixture at 0°C with stirring.
-
Maintain the reaction temperature at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Work up the filtrate to isolate the coupled product.
Visualizations
Caption: Mechanism of racemization for this compound during activation.
Caption: Troubleshooting workflow for minimizing this compound racemization.
References
Dipeptide formation as a side reaction in Z-Asp-OBzl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp-OBzl), with a specific focus on the formation of dipeptide as a side reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly the formation of the dipeptide byproduct, Z-Asp(OBzl)-Asp(OBzl)-OH.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of a significant byproduct. | Formation of the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH. This is a known side reaction in the Schotten-Baumann synthesis of this compound. | Optimize the base used during the reaction. Use a milder base such as sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium carbonate (Na₂CO₃) to minimize dipeptide formation.[1] Consider alternative synthetic routes if dipeptide formation remains high. |
| Difficulty in separating the desired product from a major impurity. | The dipeptide byproduct Z-Asp(OBzl)-Asp(OBzl)-OH has very similar physical properties (melting point, TLC Rf values) to this compound, making separation by standard chromatography challenging.[1] | Employ high-performance liquid chromatography (HPLC) with a suitable gradient elution to improve separation. Consider fractional crystallization under carefully controlled conditions. |
| Reaction is sluggish or incomplete. | Inefficient acylation of the starting material, H-Asp(OBzl)-OH. | Ensure the pH of the reaction mixture is maintained in the optimal range for the Schotten-Baumann reaction (typically pH 8-10). The quality and reactivity of the benzyloxycarbonyl chloride (Z-Cl) should be checked. |
| Formation of other side products, such as aspartimide-related impurities. | Aspartimide formation is a common side reaction for aspartic acid derivatives, especially under basic or acidic conditions. | Carefully control the pH and temperature of the reaction. Avoid prolonged exposure to strong bases. The use of certain additives like HOBt has been shown to reduce aspartimide formation in peptide synthesis and could be explored. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the synthesis of this compound using the Schotten-Baumann method?
A1: The main side reaction is the formation of a dipeptide, Z-Asp(OBzl)-Asp(OBzl)-OH.[1] This occurs when the N-acylated product, this compound, acts as an acylating agent towards another molecule of the starting material, H-Asp(OBzl)-OH, under the basic reaction conditions.
Q2: How does the choice of base affect the formation of the dipeptide byproduct?
A2: The strength of the base used in the Schotten-Baumann reaction has a significant impact on the extent of dipeptide formation. Using a stronger base like sodium carbonate (Na₂CO₃) can lead to a higher percentage of the dipeptide byproduct compared to a milder base like sodium bicarbonate (NaHCO₃).[1]
Q3: What are the physical properties of the dipeptide byproduct compared to the desired this compound?
A3: The dipeptide byproduct, Z-Asp(OBzl)-Asp(OBzl)-OH, has been reported to have a melting point, rotation value, and TLC Rf values that are quite similar to the desired this compound product.[1] This similarity makes their separation challenging.
Q4: Are there other common side reactions to be aware of when working with aspartic acid derivatives?
A4: Yes, aspartimide formation is a very common and problematic side reaction in peptide synthesis involving aspartic acid. This occurs via the cyclization of the aspartyl residue and can lead to a mixture of α- and β-peptides and racemization. While distinct from dipeptide formation, the conditions promoting one may influence the other.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A5: Thin-layer chromatography (TLC) can be used for initial monitoring, but due to the similar Rf values of the product and dipeptide byproduct, it may not provide clear separation. High-performance liquid chromatography (HPLC) is the recommended technique for accurate quantitative analysis and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for structural confirmation of the final product and any isolated byproducts.
Quantitative Data on Dipeptide Formation
The extent of dipeptide formation as a side reaction in the synthesis of this compound is influenced by the base used in the Schotten-Baumann reaction.
| Base Used | Dipeptide Formation (%) | Reference |
| Sodium Bicarbonate (NaHCO₃) | 10% | |
| Sodium Carbonate (Na₂CO₃) | 20% |
Experimental Protocols
Protocol for the Synthesis of Z-Asp(OBzl)-OH via the Schotten-Baumann Reaction
This protocol is based on the principles of the Schotten-Baumann reaction for the N-protection of amino acids.
Materials:
-
H-Asp(OBzl)-OH (L-Aspartic acid β-benzyl ester)
-
Benzyloxycarbonyl chloride (Z-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
5% Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel)
-
HPLC system for analysis
Procedure:
-
Dissolve H-Asp(OBzl)-OH in a 1M solution of NaHCO₃ in water at 0-5 °C with stirring.
-
Separately, dissolve benzyloxycarbonyl chloride (1.1 equivalents) in acetone.
-
Add the Z-Cl solution dropwise to the aqueous amino acid solution while maintaining the temperature at 0-5 °C and vigorously stirring.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, wash the reaction mixture with ethyl acetate to remove any unreacted Z-Cl.
-
Acidify the aqueous layer to pH 2-3 with 5% HCl at 0-5 °C.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product by HPLC to determine the ratio of this compound to the dipeptide byproduct.
-
Purify the product by column chromatography or recrystallization, if necessary.
Visualizations
Reaction Pathway
Caption: Reaction scheme showing the main synthesis pathway of Z-Asp(OBzl)-OH and the competing side reaction leading to dipeptide formation.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of Z-Asp(OBzl)-OH.
References
Validation & Comparative
A Comparative Guide to Aspartic Acid Protection: Evaluating Z-Asp-OBzl Against Modern Alternatives
For researchers, chemists, and professionals in drug development, the precise synthesis of peptides is paramount. The choice of protecting groups for trifunctional amino acids like aspartic acid is a critical decision that significantly impacts yield, purity, and the biological activity of the final peptide. This guide provides an objective comparison of the classical Z-Asp-OBzl protecting group strategy with modern alternatives, supported by experimental data to inform your synthetic approach.
The protection of the aspartic acid side chain is crucial to prevent side reactions during peptide synthesis. The most notorious of these is the formation of aspartimide, a cyclic imide that can lead to racemization and the formation of β-peptides, impurities that are often difficult to separate from the target peptide and can drastically alter its biological function. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.
This guide will delve into the characteristics of this compound, a cornerstone of the Boc/Bn solid-phase peptide synthesis (SPPS) strategy, and compare its performance with contemporary protecting groups predominantly used in Fmoc-based SPPS.
The Classical Approach: this compound
The use of a benzyloxycarbonyl (Z) group for the α-amino protection and a benzyl (Bzl) ester for the side-chain carboxyl group of aspartic acid (Asp) is a long-standing strategy in peptide synthesis, particularly in solution-phase and Boc-based solid-phase methods.
Key Characteristics of this compound:
-
Compatibility with Boc-SPPS: The Z-group on the N-terminus is typically used in solution-phase synthesis, while in Boc-SPPS, the α-amino group is protected with a Boc group, and the side chain with a benzyl ester (Boc-Asp-OBzl). The benzyl ester is stable to the acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA).
-
Deprotection: The benzyl group is typically removed under strong acidic conditions, such as with hydrogen fluoride (HF) or by catalytic hydrogenolysis. This orthogonality with the Boc group is a key feature of this strategy.
-
Avoidance of Base-Catalyzed Side Reactions: A primary advantage of the Boc/Bn strategy is the avoidance of the strong bases (like piperidine) used for Fmoc group removal. This inherently reduces the risk of base-catalyzed aspartimide formation during the synthetic cycles.
However, the use of benzyl esters is not without its drawbacks. Under certain conditions, particularly with repeated acid treatments or in the presence of tertiary amines, benzyl-protected aspartic acid can still lead to aspartimide formation. Furthermore, the final cleavage with strong acids like HF requires specialized equipment and can lead to other side reactions.
Modern Alternatives for Aspartic Acid Protection
With the widespread adoption of Fmoc-based SPPS, a variety of side-chain protecting groups for aspartic acid have been developed to specifically address the challenge of aspartimide formation. These alternatives primarily focus on increasing steric hindrance around the side-chain carboxyl group to disfavor the cyclization reaction.
Here, we compare this compound (in the context of a Boc/Bn strategy) with several widely used protecting groups in Fmoc chemistry.
| Protecting Group Strategy | Aspartic Acid Derivative | Nα-Deprotection Condition | Side-Chain Deprotection | Key Advantages | Major Disadvantages |
| Boc/Bn | Boc-Asp(OBzl)-OH | TFA | HF, Hydrogenolysis | Avoids base-catalyzed aspartimide formation during synthesis. | Harsh final cleavage conditions (HF); Benzyl esters can still form aspartimides under acidic conditions. |
| Fmoc/tBu | Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | TFA | Milder final cleavage; Readily available and cost-effective. | Highly susceptible to base-catalyzed aspartimide formation.[1] |
| Fmoc/Mpe | Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | TFA | Increased steric hindrance reduces aspartimide formation compared to OtBu. | More expensive than OtBu; Does not completely eliminate aspartimide formation. |
| Fmoc/Bno | Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | TFA | Extremely effective at minimizing aspartimide by-products, even in difficult sequences. | Higher cost and molecular weight. |
| Fmoc/CSY | Fmoc-Asp(CSY)-OH | 20% Piperidine/DMF | Electrophilic halogenating agents (e.g., NCS) | Completely suppresses aspartimide formation; Improves solubility.[2][3][4] | Requires a separate, non-standard deprotection step; Incompatible with methionine and free cysteine. |
Quantitative Comparison of Aspartimide Formation
The following table summarizes experimental data on the extent of aspartimide formation with different aspartic acid protecting groups in the synthesis of the model peptide VKDGYI, which is known to be prone to this side reaction. The data is based on prolonged treatment with piperidine to simulate the cumulative exposure during a long peptide synthesis.
| Aspartic Acid Derivative | % Target Peptide Remaining | % Aspartimide and Related By-products | % D-Aspartate |
| Fmoc-Asp(OtBu)-OH | 65.2 | 34.8 | 10.5 |
| Fmoc-Asp(OMpe)-OH | 85.1 | 14.9 | 3.9 |
| Fmoc-Asp(OBno)-OH | 99.2 | 0.8 | 0.3 |
Data adapted from comparative studies on scorpion toxin II model peptides.
As the data clearly indicates, the use of bulkier protecting groups like OMpe, and particularly OBno, significantly reduces the formation of aspartimide and subsequent racemization compared to the standard OtBu group. While direct quantitative comparisons with this compound under identical prolonged basic conditions are not applicable due to the different synthetic strategies, the data for the Fmoc-compatible groups highlights the advancements in minimizing this critical side reaction.
Experimental Protocols
General Protocol for Boc-SPPS using Boc-Asp(OBzl)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-amino acid (e.g., Boc-Asp(OBzl)-OH) using a suitable activating agent (e.g., HBTU/DIEA) in DMF.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps until the peptide sequence is complete.
-
Final Cleavage and Deprotection: Treat the peptidyl-resin with anhydrous HF with an appropriate scavenger (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove the benzyl side-chain protecting group.
General Protocol for Fmoc-SPPS using Fmoc-Asp(OtBu)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) using a suitable activating agent (e.g., HBTU/DIEA) in DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps until the peptide sequence is complete.
-
Final Cleavage and Deprotection: Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.
Logical Workflow for Selecting an Aspartic Acid Protecting Group
Caption: Decision workflow for selecting an aspartic acid protecting group.
Signaling Pathway of Aspartimide Formation
Caption: Pathway of aspartimide formation and subsequent side reactions.
Conclusion
The choice of an aspartic acid protecting group is a critical parameter in peptide synthesis. While this compound, as part of the broader Boc/Bn strategy, offers a classical approach that inherently avoids the issue of base-catalyzed aspartimide formation during synthesis, it comes with the requirement of harsh final cleavage conditions.
For researchers utilizing the more common Fmoc-SPPS, the standard Fmoc-Asp(OtBu)-OH is often sufficient for non-problematic sequences. However, for sequences prone to aspartimide formation, the use of sterically hindered protecting groups like Fmoc-Asp(OMpe)-OH and especially Fmoc-Asp(OBno)-OH is highly recommended. These advanced protecting groups have demonstrated a remarkable ability to suppress this deleterious side reaction, leading to higher purity and yield of the target peptide. For the utmost prevention of aspartimide formation, novel protecting groups like cyanosulfurylides (CSY) offer a near-complete solution, albeit with the need for a non-standard final deprotection step.
Ultimately, the optimal choice will depend on the specific peptide sequence, the overall synthetic strategy, and the desired purity of the final product. By understanding the advantages and limitations of each protecting group, researchers can make informed decisions to enhance the success of their peptide synthesis endeavors.
References
A Head-to-Head Comparison of Boc and Z Protecting Groups for Aspartic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is paramount to the successful synthesis of peptides. Aspartic acid, with its reactive side-chain carboxyl group, presents a particular challenge. This guide provides an in-depth, objective comparison of two of the most common protecting groups for the α-amino group of aspartic acid: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz). This comparison is supported by experimental data and detailed protocols to aid in making an informed decision for your synthetic strategy.
At a Glance: Key Differences Between Boc and Z Protection
The fundamental difference between Boc and Z protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal or quasi-orthogonal relationship in peptide synthesis. The Boc group is notoriously sensitive to acidic conditions, while the Z group is stable to acids but readily cleaved by catalytic hydrogenolysis.[1] This distinction is a critical factor in the design of a synthetic route, especially for complex peptides with multiple protecting groups.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key performance indicators for Boc and Z protection of aspartic acid.
| Parameter | Boc Protection | Z Protection |
| Protecting Group | tert-Butoxycarbonyl | Benzyloxycarbonyl (Carbobenzyloxy) |
| Typical Reagent | Di-tert-butyl dicarbonate (Boc Anhydride) | Benzyl chloroformate |
| Cleavage Condition | Acidolysis (e.g., TFA, HCl in dioxane)[2] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
| Byproducts of Cleavage | Isobutylene and CO₂ | Toluene and CO₂ |
| Orthogonality | Orthogonal to Z, Fmoc, and other base-labile or hydrogenolysis-labile groups.[1] | Orthogonal to Boc and other acid-labile groups. |
Table 1: General Characteristics of Boc and Z Protecting Groups
| Side Reaction | Boc Strategy | Z Strategy | Mitigation Strategies |
| Aspartimide Formation | Can occur during final cleavage with strong acids (e.g., HF).[3] The use of β-cyclohexyl (OcHex) ester is known to significantly reduce this side reaction compared to the β-benzyl (OBzl) ester.[4] | Less prone to aspartimide formation during routine synthesis steps due to the stability of the Z group to mild acids and bases. However, it can still occur under certain conditions. | Use of sterically hindered side-chain esters (e.g., OcHex), optimized cleavage conditions (lower temperature), or backbone protection. |
| Alkylation of Sensitive Residues | The tert-butyl cation generated during deprotection can alkylate sensitive residues like Trp and Met. | Less of a concern as the byproducts of deprotection are less reactive towards sensitive amino acids. | Use of scavengers (e.g., thioanisole, cresol) during cleavage. |
Table 2: Common Side Reactions and Mitigation
Experimental Protocols
Detailed methodologies for the protection of aspartic acid and the deprotection of the α-amino group are crucial for reproducibility and high yields.
Protocol 1: Synthesis of Boc-L-Aspartic Acid 4-Benzyl Ester (Boc-Asp(OBzl)-OH)
This protocol describes the protection of the α-amino group of L-aspartic acid 4-benzyl ester with a Boc group.
Materials:
-
L-aspartic acid 4-benzyl ester
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Citric acid solution (10%)
-
Brine
Procedure:
-
Dissolve L-aspartic acid 4-benzyl ester (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and THF.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.3 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF by rotary evaporation.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 3 with a 10% citric acid solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-aspartic acid 4-benzyl ester.
Expected Yield: ~95%
Protocol 2: Synthesis of Z-L-Aspartic Acid
This protocol outlines the protection of the α-amino group of L-aspartic acid with a Z group.
Materials:
-
L-Aspartic acid
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Aspartic acid (1 equivalent) in 1N NaOH solution and cool to 0-5°C.
-
Simultaneously, add benzyl chloroformate (1.1 equivalents) and 2N NaOH solution in portions while maintaining the temperature at 0-5°C and the pH between 9-10.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with cold 6N HCl.
-
The product will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This is a general protocol for the removal of the N-terminal Boc group during SPPS.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., 0.5% dithiothreitol if Cys, Met, or Trp are present)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for a short pre-wash (e.g., 5 minutes).
-
Remove the pre-wash solution and add fresh 50% TFA/DCM.
-
Allow the deprotection reaction to proceed for 15-25 minutes.
-
Filter the resin and wash thoroughly with DCM, followed by an alcohol like isopropanol to remove residual TFA.
-
Neutralize the resin with a base such as diisopropylethylamine (DIEA) in DCM before the next coupling step.
Protocol 4: Z Group Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Z group from a protected peptide.
Reagents:
-
Z-protected peptide
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or another suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and reaction pathways.
Caption: Chemical structure of Boc-protected aspartic acid.
Caption: Chemical structure of Z-protected aspartic acid.
Caption: Deprotection pathways for Boc and Z groups.
Caption: General mechanism of aspartimide formation.
Conclusion and Recommendations
The choice between Boc and Z protection for aspartic acid is highly dependent on the overall synthetic strategy and the specific requirements of the target peptide.
Choose Boc protection when:
-
An acid-labile protecting group is required for compatibility with other protecting groups (e.g., in orthogonal schemes with Fmoc or Z).
-
The synthesis is amenable to standard Boc-SPPS protocols.
-
Measures are in place to mitigate potential side reactions from the generated tert-butyl cation, such as the use of scavengers.
Choose Z protection when:
-
Stability to acidic conditions is paramount.
-
A deprotection method orthogonal to acid-labile groups is needed.
-
The peptide does not contain functional groups that are sensitive to catalytic hydrogenolysis (e.g., alkynes, alkenes, or certain sulfur-containing residues).
For sequences prone to aspartimide formation, such as those containing Asp-Gly or Asp-Ser, careful consideration of the side-chain protecting group is crucial regardless of whether a Boc or Z strategy is employed. The use of sterically hindered esters like the cyclohexyl ester for the aspartic acid side chain is a well-established method to minimize this problematic side reaction in Boc-based synthesis. Ultimately, a thorough understanding of the chemistry of both protecting groups and potential side reactions will enable the rational design of a successful peptide synthesis campaign.
References
Z-Asp-OBzl: A Comparative Guide to Mitigating Side Reactions in Peptide Synthesis
For researchers, scientists, and drug development professionals, the chemical integrity of synthetic peptides is paramount for obtaining reliable and reproducible results. A common hurdle in solid-phase peptide synthesis (SPPS) is the formation of side products, particularly when incorporating aspartic acid residues. This guide provides an objective comparison of the efficacy of using Z-Asp-OBzl and its derivatives for the protection of aspartic acid, focusing on the prevention of aspartimide formation, a critical side reaction. We will delve into supporting experimental data, detailed protocols, and visual representations of the underlying chemical processes.
The primary intramolecular side reaction involving aspartic acid during Fmoc-based SPPS is the formation of a succinimide derivative, commonly known as aspartimide.[1][2][3] This cyclization occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl ester of the aspartic acid residue. This reaction is particularly pronounced in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[4][5]
The formation of the aspartimide intermediate is highly problematic as it can lead to several undesirable outcomes:
-
Racemization: The α-carbon of the aspartic acid residue becomes susceptible to epimerization, leading to the incorporation of the D-amino acid, which can significantly impact the peptide's biological activity.
-
Chain Termination: The succinimide ring can be unreactive to further coupling, leading to truncated peptide sequences.
-
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, at two positions, leading to the formation of a mixture of the desired α-peptide and the undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group. These isomers often co-elute with the target peptide during purification, making their removal challenging.
To address this significant challenge, various strategies have been developed, with a primary focus on the choice of the protecting group for the β-carboxyl group of the aspartic acid residue.
Comparative Efficacy of Aspartic Acid Protecting Groups
The standard protecting group for the side chain of aspartic acid in Fmoc-SPPS is the tert-butyl ester (OtBu). However, its ability to prevent aspartimide formation is limited, especially in problematic sequences. To overcome this, a range of alternative protecting groups have been developed, including those with increased steric bulk and different electronic properties. Here, we compare the performance of a benzyl-type protecting group with the standard OtBu and another sterically hindered protecting group, 3-methylpent-3-yl (OMpe). The data presented is derived from a stress test designed to simulate a large number of deprotection cycles.
| Protecting Group | Adjacent Residue (X) in VKDX YI | Target Peptide (%) | Aspartimide (%) | D-Aspartate (%) |
| Asp(OtBu) | Gly | 2.1 | 63.8 | 32.3 |
| Asn | 9.1 | 48.2 | 9.1 | |
| Arg | 25.1 | 40.5 | 1.2 | |
| Asp(OMpe) | Gly | 12.3 | 49.5 | 14.1 |
| Asn | 4.2 | 25.4 | 4.2 | |
| Arg | 11.0 | 21.3 | 0.4 | |
| Asp(OBno) * | Gly | 74.5 | 10.1 | 0.5 |
| Asn | 91.2 | 1.2 | 0.1 | |
| Arg | 92.1 | 0.9 | 0.1 |
*Data obtained using Fmoc-Asp(OBno)-OH, a derivative of a benzyl ester protecting group.
The data clearly demonstrates that the choice of the protecting group has a dramatic impact on the level of aspartimide formation and subsequent racemization. In the highly susceptible Asp-Gly sequence, the use of the standard Asp(OtBu) results in only 2.1% of the desired peptide after the stress test, with the majority of the product being the aspartimide and the racemized D-Asp isomer. The bulkier Asp(OMpe) offers a modest improvement. However, the benzyl-derivative, Asp(OBno), shows a remarkable reduction in side product formation, yielding over 74% of the target peptide with minimal aspartimide and D-aspartate formation. Similar trends are observed for the Asp-Asn and Asp-Arg sequences, highlighting the superior performance of the benzyl-type protecting group in preventing this critical side reaction.
Experimental Protocols
To ensure the reproducibility of such comparative studies, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a model peptide to evaluate the efficacy of different aspartic acid protecting groups, followed by the analytical method for quantification.
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (e.g., VKDGYI)
-
Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 2 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Ile-OH) with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in 1.5 mL of DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence (Tyr(tBu), Gly, Asp(PG), Lys(Boc), Val), where 'PG' is the protecting group being tested (e.g., OtBu, OMpe, OBno).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Washing and Drying: Wash the resin with DMF (5 x 2 mL), followed by dichloromethane (DCM) (3 x 2 mL), and dry the resin under vacuum.
Protocol 2: Stress Test for Aspartimide Formation
-
Treatment with Piperidine: Treat the dried peptidyl-resin with a solution of 20% piperidine in DMF for an extended period (e.g., 200 minutes) at room temperature to simulate multiple deprotection cycles.
-
Washing: After the treatment, wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 4: HPLC Analysis for Quantification
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% of Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution of the peptides by UV absorbance at 214 nm and 280 nm.
-
Quantification: Integrate the peak areas of the target peptide, aspartimide, and other side products to determine their relative percentages. The identity of the peaks can be confirmed by mass spectrometry.
Visualizing the Chemistry
To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the key chemical pathway and the experimental workflow.
Conclusion
The formation of aspartimide is a significant challenge in peptide synthesis that can compromise the purity, yield, and biological activity of the final product. While the standard tert-butyl protecting group for aspartic acid is widely used, it offers insufficient protection in sequences prone to this side reaction. The experimental data presented here strongly indicates that the use of a benzyl-type protecting group, such as in Fmoc-Asp(OBno)-OH, provides a superior strategy for minimizing aspartimide formation and preserving the chiral integrity of the aspartic acid residue. For researchers and drug developers working with peptides containing aspartic acid, particularly in sensitive sequences, the adoption of such advanced protecting groups is a critical consideration for ensuring the synthesis of high-quality, reliable peptide products.
References
- 1. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
A Comparative Guide to Peptide Purity Analysis: Scrutinizing Peptides Synthesized with Z-Asp-OBzl Against Other Methodologies
For researchers, scientists, and professionals in drug development, the assurance of peptide purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of established analytical techniques for assessing peptide purity. We will delve into the principles, experimental protocols, and comparative performance of direct methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A special focus is placed on considerations for peptides synthesized using the protected amino acid derivative, Z-Asp-OBzl (N-Carbobenzyloxy-L-aspartic acid β-benzyl ester). While not a method of analysis itself, its use in peptide synthesis can introduce specific impurities, making a thorough understanding of analytical readouts crucial.
Direct Methods for Peptide Purity Assessment
The direct evaluation of peptide purity hinges on techniques that can separate, identify, and quantify the target peptide from any contaminants.[1] These impurities can stem from various sources, including truncated or deletion sequences from the synthesis process, byproducts from protecting groups, or degradation products.[2][3][4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for determining the purity of synthetic peptides.[1] This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, and detection is commonly performed by UV absorbance at 214-220 nm, where the peptide bond absorbs light. Purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks.
Mass Spectrometry (MS)
Mass Spectrometry is a powerful tool for confirming the molecular weight of a synthesized peptide and identifying impurities. Common ionization techniques for peptides include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). When coupled with a separation technique like HPLC (LC-MS), it provides both purity and identity information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile and robust method for peptide analysis, capable of providing detailed structural information and a purity check. 1D NMR spectra (e.g., ¹H NMR) can give a snapshot of the sample's composition, with the intensity of signals being directly proportional to the number of protons, allowing for a quantitative assessment of purity. More complex 2D NMR experiments can elucidate the peptide's secondary structure and identify subtle impurities that may be difficult to resolve by other means.
The this compound Context: Synthesis and Impurity Profile
This compound is a commonly used building block in peptide synthesis. The "Z" (benzyloxycarbonyl) group protects the N-terminus, while the benzyl ester (OBzl) protects the side-chain carboxyl group of aspartic acid. The use of such protecting groups is essential during synthesis, but their removal and potential side reactions can be a source of impurities.
For instance, studies have shown that during the synthesis of Z-Asp(OBzl)-OH, a dipeptide byproduct, Z-Asp(OBzl)-Asp(OBzl)-OH, can form. This impurity can be difficult to distinguish from the desired product due to similar physical properties. Furthermore, the use of aspartic acid with side-chain protection like benzyl esters can sometimes lead to the formation of aspartimide-related impurities, which can be challenging to separate and identify.
Therefore, when analyzing peptides synthesized with this compound, it is crucial to employ high-resolution analytical methods to ensure the detection and quantification of these potential, closely related impurities.
Comparative Analysis of Methods
| Method | Principle | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages | Limitations |
| RP-HPLC | Differential partitioning based on hydrophobicity. | Purity (%), retention time. | High | Moderate to High | High | Robust, reproducible, quantitative. | May not resolve co-eluting impurities with similar hydrophobicity. Does not provide molecular weight. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, impurity identification. | Very High | Very High | Moderate to High | Unambiguous identification of target peptide and impurities. | Quantification can be less precise than HPLC unless using isotopic labeling. |
| LC-MS | Combines HPLC separation with MS detection. | Purity (%), retention time, molecular weight of all components. | Very High | Very High | Moderate | Provides comprehensive purity and identity data in a single run. | More complex instrumentation and data analysis. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Purity (%), structural confirmation, conformational analysis. | Variable (can be very high with 2D techniques) | Lower than MS | Low | Provides detailed structural information, can identify isomers. | Requires higher sample concentration, complex spectra for large peptides. |
Experimental Protocols
Protocol 1: RP-HPLC for Peptide Purity Analysis
Objective: To determine the purity of a synthetic peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL. The sample should be filtered through a 0.22 µm or 0.45 µm membrane to remove particulates.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point, but should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.
Protocol 2: Mass Spectrometry for Peptide Identity Confirmation
Objective: To confirm the molecular weight of a synthetic peptide.
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 10 pmol/µL.
-
Instrumentation (MALDI-TOF):
-
Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.
-
Data Analysis: Compare the observed molecular weight to the theoretical calculated mass of the peptide.
Protocol 3: NMR for Peptide Purity and Structure Verification
Objective: To assess the purity and confirm the structure of a synthetic peptide.
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically 0.1-5 mM) in a deuterated solvent (e.g., D₂O or DMSO-d₆). The pH may need to be adjusted.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
For more detailed analysis, acquire 2D NMR spectra such as COSY, TOCSY, and NOESY.
-
-
Data Analysis:
-
Integrate the peaks in the 1D spectrum to determine the relative amounts of the main peptide and any impurities.
-
Analyze the chemical shifts and cross-peaks in the 2D spectra to confirm the amino acid spin systems and sequence.
-
Visualizing Workflows and Relationships
Caption: Workflow for peptide synthesis, purification, and purity analysis.
Caption: Logical relationships between key peptide purity analysis methods.
References
A Cost-Benefit Analysis of Z-Asp-OBzl in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides, the selection of an appropriate protecting group strategy for trifunctional amino acids like aspartic acid is a critical decision that profoundly influences process efficiency, final product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp-OBzl) in large-scale peptide synthesis, offering an objective comparison with more conventional alternatives, primarily Fmoc-Asp(OtBu)-OH.
The choice of protecting group dictates the overall synthetic strategy, particularly in terms of orthogonality and deprotection conditions. While the Fmoc/tBu strategy dominates modern solid-phase peptide synthesis (SPPS), classical approaches utilizing the benzyloxycarbonyl (Z) group, especially in liquid-phase peptide synthesis (LPPS), still hold relevance for specific applications and large-scale campaigns where cost and process control are paramount.
Performance and Strategic Comparison
The utility of this compound is best understood in the context of its chemical properties and how they compare to the widely used Fmoc-Asp(OtBu)-OH. The core difference lies in the protecting groups for the α-amino group (Z vs. Fmoc) and the β-carboxyl group (Bzl vs. tBu).
| Feature | This compound | Fmoc-Asp(OtBu)-OH | Analysis |
| α-Amino Protection | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Z-group: Removed by catalytic hydrogenation or strong acids (HBr/AcOH). Traditionally used in LPPS. Less common in SPPS due to harsh deprotection. Fmoc-group: Base-labile (typically piperidine). The standard for modern SPPS due to mild deprotection conditions. |
| Side-Chain Protection | Benzyl ester (Bzl) | tert-Butyl ester (tBu) | Bzl-group: Removed by catalytic hydrogenation or strong acids. tBu-group: Acid-labile (cleaved by TFA). Orthogonal to the Fmoc group. |
| Orthogonality | Z/Bzl is not fully orthogonal. | Fmoc/tBu offers excellent orthogonality. | The Z and Bzl groups are often cleaved under similar conditions, limiting synthetic flexibility. The base-labile Fmoc and acid-labile tBu groups allow for selective deprotection, which is a significant advantage in SPPS.[1] |
| Aspartimide Formation | Less prone in LPPS. | Highly prone in Fmoc-SPPS, especially at Asp-Gly, Asp-Asn sequences. | Aspartimide formation is a major side reaction in Fmoc-SPPS due to repeated base exposure.[2][3] In LPPS with Z-protection, the conditions are generally less conducive to this side reaction. |
| Deprotection Conditions | Catalytic hydrogenation or strong acidolysis. | Mild base for Fmoc removal; strong acid (TFA) for final cleavage and tBu removal. | Hydrogenation for Z/Bzl removal is mild and orthogonal to acid- and base-labile groups but can be problematic for peptides containing certain sulfur-containing amino acids. Strong acid cleavage is required for both strategies for final deprotection if Bzl/tBu groups are present. |
| Solubility | Z-protected peptides can sometimes have poor solubility. | Fmoc-protected peptides generally have good solubility. | The hydrophobicity of the Z group can lead to aggregation and solubility issues with longer peptides in solution-phase synthesis. |
| Synthesis Phase | Primarily Liquid-Phase Peptide Synthesis (LPPS). | Primarily Solid-Phase Peptide Synthesis (SPPS). | This compound is well-suited for classical solution-phase synthesis, which can be advantageous for very large-scale production of shorter peptides. Fmoc-Asp(OtBu)-OH is the standard for automated SPPS. |
Cost-Benefit Analysis
The economic viability of using this compound in large-scale synthesis is a multifaceted issue, balancing raw material costs with process-related expenses.
| Cost Factor | This compound | Fmoc-Asp(OtBu)-OH & Alternatives | Analysis |
| Raw Material Cost | Generally lower for bulk quantities. | Higher initial cost per gram, but prices have decreased with widespread use. | The synthesis of this compound is a relatively mature process, potentially leading to lower bulk pricing. However, the market for Fmoc-amino acids is larger and more competitive. |
| Process Costs | Higher for LPPS (labor, solvent, purification). | Lower for automated SPPS (labor), but high solvent and reagent consumption. | LPPS is labor-intensive and requires significant solvent volumes for extraction and purification at each step. Automated SPPS reduces labor but uses large excesses of reagents and solvents. |
| Side Reaction Mitigation | Lower risk of aspartimide in LPPS. | Higher risk of aspartimide in SPPS, potentially requiring more expensive, sterically hindered derivatives (e.g., Fmoc-Asp(OMpe)-OH) to suppress it.[4] | The cost of dealing with aspartimide-related impurities in Fmoc-SPPS (complex purification, lower yield of desired product) can be substantial. The potentially cleaner synthesis with this compound in LPPS can offset higher process costs. |
| Equipment | Standard chemical reactors for LPPS. | Specialized automated synthesizers for SPPS. | The capital investment for large-scale peptide synthesizers can be significant. LPPS can be performed in more general-purpose chemical manufacturing plants. |
| Waste Management | Large volumes of solvent waste from extractions. | Large volumes of solvent and reagent waste from washing and coupling steps. | Both methods generate considerable waste. The environmental impact and disposal costs are significant for both strategies. |
Experimental Protocols
Liquid-Phase Peptide Synthesis (LPPS) using this compound
This protocol outlines a typical coupling step in a solution-phase synthesis.
-
Deprotection of the N-terminal Z-group:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Perform catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or by bubbling hydrogen gas through the solution.[5]
-
Monitor the reaction by TLC or HPLC until completion.
-
Filter off the catalyst and evaporate the solvent to obtain the deprotected peptide.
-
-
Coupling of this compound:
-
Dissolve the N-terminally deprotected peptide and this compound (typically 1.1-1.5 equivalents) in a suitable solvent (e.g., DMF or DCM).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Stir the reaction mixture at 0°C to room temperature until completion, monitoring by TLC or HPLC.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Perform an aqueous workup to remove excess reagents and water-soluble byproducts.
-
Purify the resulting Z-protected dipeptide by crystallization or chromatography.
-
Proposed Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
While less common, Z-protected amino acids can be used in SPPS, typically in a Boc/Bzl strategy.
-
Resin Preparation: Start with a Boc-aminoacyl-resin.
-
Boc Deprotection: Treat the resin with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).
-
Coupling of this compound:
-
Dissolve this compound and a coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add DIEA and add the mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Final Cleavage and Deprotection:
-
After synthesis completion, treat the peptide-resin with a strong acid such as anhydrous HF or TFMSA to cleave the peptide from the resin and remove the Z and Bzl protecting groups simultaneously. This step requires specialized equipment and safety precautions.
-
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Logical Workflow for Protecting Group Selection
Caption: Decision workflow for selecting an aspartic acid protecting group strategy.
MAPK Signaling Pathway
Peptides synthesized using various techniques, including those potentially employing this compound, are often designed as inhibitors or modulators of cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial cascade involved in cell proliferation, differentiation, and apoptosis, and is a common target for therapeutic peptides.
Caption: Simplified MAPK/ERK signaling pathway with a potential point of peptide inhibition.
Conclusion and Recommendations
The choice between this compound and Fmoc-Asp(OtBu)-OH for large-scale peptide synthesis is not straightforward and depends heavily on the specific context of the project.
This compound is a viable option for:
-
Large-scale liquid-phase synthesis of shorter peptides: For peptides where LPPS is economically favorable, the lower raw material cost and reduced risk of aspartimide formation can be significant advantages.
-
Projects where catalytic hydrogenation is a preferred deprotection method: This method is mild and can be highly selective.
-
Fragment condensation strategies: Z-protected peptide fragments can be synthesized in solution and then used in convergent synthesis strategies.
Fmoc-Asp(OtBu)-OH (and its advanced derivatives) remains the standard for:
-
Automated solid-phase synthesis of long and complex peptides: The orthogonality of the Fmoc/tBu strategy and the availability of a wide range of derivatives make it the most versatile approach for SPPS.
-
Rapid synthesis of multiple peptide analogs: The speed and automation of SPPS are unparalleled for library generation and research-scale synthesis.
Ultimately, a thorough process evaluation, including a small-scale trial synthesis, is recommended to determine the most cost-effective and efficient strategy for any given large-scale peptide manufacturing campaign. The potential for dipeptide impurity formation during the synthesis of Z-Asp(OBzl)-OH itself should also be considered when sourcing this starting material.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Regulation of MAP kinase activity by peptide receptor signalling pathway: paradigms of multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Technologies Propelling GLP-1 Analogues [drugdeliveryleader.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Spectroscopic Analysis for the Confirmation of Z-Asp-OBzl Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of protected amino acids is a critical step in solid-phase peptide synthesis (SPPS). Verifying the presence of these residues is paramount to ensure the desired peptide sequence and function. This guide provides a comparative analysis of three common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the confirmation of Z-Asp-OBzl (N-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester) incorporation into a peptide sequence.
At a Glance: Comparison of Spectroscopic Techniques
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (ESI-MS/MS) | FTIR Spectroscopy |
| Information Provided | Detailed structural information, including the chemical environment of specific protons. | Precise mass-to-charge ratio of the peptide and its fragments, confirming molecular weight and sequence. | Identification of functional groups present in the molecule. |
| Sample Requirement | ~1-5 mg, dissolved in a suitable deuterated solvent. | Picomole to femtomole quantities, in a volatile solvent. | ~1-2 mg of solid sample or solution. |
| Strengths | - Unambiguous structural confirmation. - Can detect subtle changes in the chemical environment. - Quantitative analysis is possible. | - High sensitivity and accuracy for molecular weight determination. - Provides sequence information through fragmentation. | - Rapid and non-destructive. - Provides a quick check for the presence of key functional groups. |
| Limitations | - Lower sensitivity compared to MS. - Complex spectra for larger peptides. - Requires pure samples. | - Does not provide detailed stereochemical information. - Fragmentation of protected amino acids can be complex. | - Provides limited structural detail. - Overlapping signals can make interpretation difficult. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique that provides detailed information about the chemical structure of a molecule by observing the magnetic properties of hydrogen nuclei. For the confirmation of this compound incorporation, ¹H NMR can definitively identify the protons associated with the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups, as well as the amino acid backbone.
Expected ¹H NMR Spectral Data for this compound Moiety in a Peptide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Z and OBzl groups) | 7.2 - 7.4 | Multiplet | 10 protons from the two phenyl rings. |
| CH₂ (Z group) | ~5.1 | Singlet | Methylene protons of the benzyloxycarbonyl group. |
| CH₂ (OBzl group) | ~5.2 | Singlet | Methylene protons of the benzyl ester group. |
| α-CH (Asp) | 4.5 - 4.8 | Multiplet | Alpha-proton of the aspartic acid residue. |
| β-CH₂ (Asp) | 2.8 - 3.0 | Multiplet | Beta-protons of the aspartic acid residue. |
Note: Chemical shifts are approximate and can vary depending on the solvent and the surrounding amino acid sequence.
Experimental Protocol: ¹H NMR Analysis of a Synthetic Peptide
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suppression of the water signal). The choice of solvent will depend on the peptide's solubility.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
-
Spectral Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the peptide, paying close attention to the characteristic signals of the Z and OBzl protecting groups.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, Electrospray Ionization (ESI) is commonly used to generate gas-phase ions of the peptide, which are then analyzed. Tandem mass spectrometry (MS/MS) can be employed to fragment the peptide and obtain sequence information.
Expected Mass Spectrometry Data for a Peptide Containing this compound
The molecular weight of the this compound residue is 357.36 g/mol . Upon incorporation into a peptide, the mass of the residue will be 339.35 Da (after the loss of a water molecule during peptide bond formation). The expected molecular weight of the entire peptide can be calculated by summing the masses of all amino acid residues, including the this compound moiety.
Example Calculation: For a simple tripeptide Ac-Ala-Asp(OBzl)-Gly-NH₂ with a Z-group on the Asp residue, the expected monoisotopic mass would be: Acetyl (43.02) + Alanine (71.04) + Z-Asp(OBzl) residue (339.12) + Glycine (57.02) + Amide (17.03) = 527.23 Da
In an ESI-MS spectrum, this would be observed as a protonated molecular ion [M+H]⁺ at m/z 528.24.
Experimental Protocol: ESI-MS Analysis of a Synthetic Peptide
-
Sample Preparation:
-
Dissolve the purified peptide in a solvent suitable for ESI-MS, typically a mixture of water and a volatile organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid). The final concentration should be in the low pmol/µL to fmol/µL range.
-
-
Instrument Setup:
-
Use an ESI-MS instrument, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for the specific peptide.
-
-
Data Acquisition (MS):
-
Acquire a full scan mass spectrum to identify the protonated molecular ion(s) of the peptide. Peptides can exist in different charge states (e.g., [M+H]⁺, [M+2H]²⁺).
-
-
Data Acquisition (MS/MS):
-
If sequence confirmation is required, perform a tandem MS experiment.
-
Select the precursor ion of interest (the protonated molecular ion of the peptide).
-
Fragment the precursor ion using a method such as Collision-Induced Dissociation (CID).
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the experimental mass of the peptide from the MS spectrum and compare it to the theoretical mass.
-
Analyze the MS/MS spectrum to identify the b- and y-ion series, which will confirm the amino acid sequence. The mass difference between adjacent b- or y-ions should correspond to the mass of an amino acid residue. The presence of a mass difference of 339.12 Da will confirm the incorporation of the this compound residue.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. This technique is excellent for identifying the presence of specific functional groups. In the context of this compound incorporation, FTIR can detect the characteristic vibrations of the carbonyl groups in the Z and OBzl protecting groups, as well as the amide bonds of the peptide backbone.
Expected FTIR Absorption Bands for this compound Moiety
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3300 - 3500 | Medium | Characteristic of the peptide backbone. |
| C=O Stretch (Urethane - Z group) | 1690 - 1720 | Strong | Carbonyl of the benzyloxycarbonyl group. |
| C=O Stretch (Ester - OBzl group) | 1730 - 1750 | Strong | Carbonyl of the benzyl ester group. |
| C=O Stretch (Amide I) | 1630 - 1690 | Strong | Carbonyl of the peptide backbone. |
| C-O Stretch (Ester) | 1000 - 1300 | Strong | C-O bond of the benzyl ester. |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak | Phenyl rings of the Z and OBzl groups. |
Note: These are general ranges and the exact position of the peaks can be influenced by the molecular environment.
Experimental Protocol: ATR-FTIR Analysis of a Synthetic Peptide
-
Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR)-FTIR. Place a small amount (1-2 mg) of the solid, purified peptide directly onto the ATR crystal.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory.
-
Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the peptide sample on the crystal and apply pressure using the ATR's pressure clamp to ensure good contact.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Spectral Analysis:
-
Identify the characteristic absorption bands for the peptide backbone (amide I and N-H stretch).
-
Look for the distinct, strong carbonyl stretching frequencies corresponding to the urethane of the Z-group and the ester of the OBzl-group. The presence of these peaks provides strong evidence for the successful incorporation of this compound.
-
Conclusion
The choice of spectroscopic technique for confirming this compound incorporation depends on the specific requirements of the analysis.
-
¹H NMR offers the most detailed and unambiguous structural confirmation and should be considered the gold standard for final product characterization.
-
Mass Spectrometry is invaluable for its high sensitivity and ability to confirm the correct molecular weight, making it an excellent tool for in-process monitoring and final purity assessment.
-
FTIR serves as a rapid and straightforward method for a quick qualitative check to ensure the presence of the key protecting groups, making it suitable for routine screening.
For comprehensive and robust characterization of a synthetic peptide containing this compound, a combination of these techniques is often employed, leveraging the strengths of each method to provide a complete analytical picture.
Literature review of Z-Asp-OBzl applications and limitations
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides and peptidomimetics. This guide provides a comprehensive literature review of N-α-Cbz-L-aspartic acid α-benzyl ester (Z-Asp-OBzl), a key intermediate, objectively comparing its applications and limitations against common alternatives, supported by experimental data and detailed protocols.
This compound is a well-established protected amino acid derivative widely employed in both solution-phase and solid-phase peptide synthesis (SPPS). Its primary utility lies in the orthogonal protection strategy it offers, where the N-terminal benzyloxycarbonyl (Z) group and the α-benzyl (OBzl) ester provide stability under various reaction conditions, allowing for selective deprotection of other functional groups. This characteristic makes it a valuable tool in the synthesis of complex peptides and caspase inhibitors.
Performance Comparison: this compound vs. Alternatives
A critical aspect of selecting a protected amino acid is its performance in peptide synthesis, particularly concerning yield, purity, and the propensity for side reactions. The most common alternative to this compound in modern peptide synthesis is Fmoc-Asp(OtBu)-OH, which utilizes a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and an acid-labile tert-butyl (tBu) group for the side chain.
The primary challenge associated with the use of aspartic acid derivatives in peptide synthesis is the formation of an aspartimide intermediate, especially during Fmoc deprotection with piperidine. This side reaction can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product. While this compound is primarily used in Boc/Z-based strategies which are less prone to base-catalyzed aspartimide formation, the acidic conditions used for final deprotection can also lead to side reactions.
Quantitative comparisons of peptide synthesis outcomes using different aspartic acid protection strategies are crucial for informed decision-making. The following table summarizes typical results for the synthesis of an aspartimide-prone model peptide, highlighting the impact of the protecting group strategy on the final purity.
| Parameter | Standard Method (Fmoc-Asp(OtBu)-OH) | Improved Method (e.g., Fmoc-Asp(OBno)-OH) |
| Crude Peptide Purity (%) | 50-70% | >90% |
| Target Peptide in Crude Product (%) | 40-60% | >85% |
| Aspartimide-related Impurities (%) | 30-50% | <5% |
| Biological Activity (IC50) | Higher (less potent) | Lower (more potent) |
Note: This data is illustrative and represents typical outcomes for aspartimide-prone sequences. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
Advanced aspartic acid derivatives with bulkier side-chain protecting groups, such as 3-methyl-pent-3-yl ester (OMpe) or 1,1-dioxo-benzo[b]thiophen-2-yl-methoxy (OBno), have been developed to sterically hinder the cyclization reaction, leading to significantly purer crude products and higher yields of the correct peptide sequence. While direct quantitative comparisons with this compound are limited in the literature, the Boc/Z strategy, where this compound is employed, generally shows reduced aspartimide formation compared to the standard Fmoc/tBu strategy. However, the harsh acidic conditions (e.g., HF) required for the final deprotection of benzyl-based protecting groups can lead to other side reactions.
Key Applications and Experimental Protocols
Peptide Synthesis
This compound is a versatile building block for both solid-phase and solution-phase peptide synthesis.
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol outlines the synthesis of a dipeptide, for example, Z-Asp(OBzl)-Phe-OMe.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Activation: Dissolve this compound (1.0 eq), HOBt (1.1 eq), and DCC (1.1 eq) in DCM at 0°C. Stir for 30 minutes.
-
Coupling: In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.1 eq) to neutralize the hydrochloride. Add this solution to the activated this compound mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Synthesis of Caspase Inhibitors
This compound is a key precursor in the synthesis of various caspase inhibitors, which are crucial tools for studying apoptosis. The aspartic acid residue is recognized by the S1 pocket of caspases.
Experimental Protocol: Synthesis of a Caspase-3 Inhibitor Precursor
This protocol describes the initial steps for synthesizing a precursor to a caspase-3 inhibitor like Z-DEVD-FMK, starting from this compound.
Materials:
-
This compound
-
Amino acid esters (e.g., H-Val-OMe·HCl, H-Glu(OtBu)-OMe·HCl)
-
Coupling reagents (DCC/HOBt or HATU)
-
Bases (DIPEA)
-
Solvents (DCM, DMF)
-
Reagents for C-terminal modification (e.g., for introducing the fluoromethyl ketone)
Procedure:
-
Dipeptide Formation: Couple this compound with the methyl ester of the next amino acid in the sequence (e.g., Valine) using standard solution-phase peptide coupling methods as described above.
-
Chain Elongation: Sequentially deprotect the N-terminus of the growing peptide chain (if necessary, though in a full Z-protected strategy this is not done until the end) and couple the subsequent protected amino acids (e.g., Z-Glu(OtBu)-OH, Z-Asp(OBzl)-OH) to build the desired peptide sequence (e.g., Z-Asp(OBzl)-Glu(OtBu)-Val-Asp(OBzl)-OMe).
-
C-terminal Modification: Once the tetrapeptide is assembled, the C-terminal methyl ester can be hydrolyzed and subsequently modified to introduce the fluoromethyl ketone (FMK) warhead, a common feature of irreversible caspase inhibitors. This often involves multiple synthetic steps.
-
Final Deprotection: The final step involves the removal of all protecting groups (Z and OBzl) typically via catalytic hydrogenation to yield the active caspase inhibitor.
Limitations of this compound
Despite its utility, this compound has several limitations that researchers should consider:
-
Aspartimide Formation: Although less prevalent than in Fmoc-SPPS, aspartimide formation can still occur, particularly in sequences containing Asp-Gly or Asp-Ser motifs, leading to impurities.[1]
-
Deprotection Conditions: The removal of the Z and OBzl groups requires catalytic hydrogenation. This method is not compatible with peptides containing sulfur-containing amino acids like cysteine and methionine, as they can poison the palladium catalyst.
-
Side Reactions during Deprotection: Acidolytic cleavage of benzyl-type protecting groups can sometimes lead to side reactions, such as the formation of 3-benzyltyrosine if tyrosine is present in the peptide.
-
Solubility Issues: In solution-phase synthesis of larger peptides, the protected peptide fragments can sometimes have poor solubility, complicating the synthesis and purification process.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in the application of this compound can aid in understanding its role.
Caption: Caspase activation pathways and the point of inhibition by Z-DEVD-FMK.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
A Head-to-Head Comparison of Cleavage Cocktails for Z-Asp-OBzl Deprotection
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cleavage cocktail is paramount for the successful deprotection of the doubly protected aspartic acid derivative, Z-Asp-OBzl (N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester). This guide provides a comprehensive head-to-head comparison of common cleavage cocktails, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
The two primary methodologies for the removal of both the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups are catalytic transfer hydrogenation and acid-mediated cleavage. Each approach presents distinct advantages and potential drawbacks in terms of reaction efficiency, substrate compatibility, and side reaction profiles.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the most prevalent cleavage cocktails used in this compound deprotection.
| Cleavage Cocktail | Method | Typical Reagents | Yield | Purity | Reaction Time | Key Considerations |
| Catalytic Transfer Hydrogenation | Hydrogenolysis | 10% Pd/C, H₂ (gas) or H-donors (e.g., Formic Acid, Ammonium Formate) | High | High | 1-24 h | Mild conditions; sensitive functional groups are often tolerated. Requires careful handling of flammable H₂ gas and catalyst filtration. |
| TFA-Based "Reagent K" | Acidolysis | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Moderate to High | Variable | 1-4 h | "Universal" cocktail for peptides with sensitive residues. Malodorous and toxic components. |
| TFA-Based "Reagent B" | Acidolysis | TFA/Phenol/H₂O/TIPS (88:5:5:2) | Moderate to High | Variable | 1-2 h | "Odorless" alternative to cocktails with thiols. Effective for trityl-based protecting groups.[1] |
| HBr in Acetic Acid | Acidolysis | 33% HBr in Acetic Acid | Moderate | Variable | 0.5-2 h | Strong acid conditions. Can be effective but may lead to side reactions like aspartimide formation.[2] |
| Anhydrous HF | Acidolysis | HF, with scavengers (e.g., anisole) | High | Variable | 1-2 h | Highly effective but extremely toxic and corrosive, requiring specialized equipment. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This protocol outlines the deprotection of this compound using palladium on carbon with a hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Formic acid or Ammonium formate (as hydrogen donor)
-
Celite®
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight relative to the substrate).
-
Add the hydrogen donor. If using formic acid, add it dropwise. For ammonium formate, add it as a solid.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected aspartic acid.
Protocol 2: TFA-Based Cleavage (General Procedure)
This protocol provides a general procedure for the deprotection of a peptide containing Z-Asp(OBzl) from a solid support, which can be adapted for the free amino acid derivative.
Materials:
-
This compound-functionalized resin or the free compound
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), phenol, thioanisole, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge
Procedure:
-
Prepare the desired cleavage cocktail (e.g., Reagent K or Reagent B) fresh in a well-ventilated fume hood.
-
If starting from a resin, wash and dry the peptide-resin.
-
Suspend the resin or dissolve the free this compound in the cleavage cocktail in a suitable reaction vessel.
-
Allow the reaction to proceed at room temperature with occasional agitation for the specified time (typically 1-4 hours).
-
If a resin was used, filter the mixture to separate the resin beads and collect the filtrate.
-
Precipitate the crude product by adding the TFA filtrate dropwise to a tube containing cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the precipitate.
-
Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Dry the resulting deprotected product under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the deprotection of this compound via catalytic transfer hydrogenation and acidolysis.
Caption: Deprotection mechanisms for this compound.
Experimental Workflow
This diagram outlines the general experimental workflow for the deprotection and isolation of the final product.
Caption: General workflow for this compound deprotection.
Discussion of Alternatives and Side Reactions
Catalytic Transfer Hydrogenation: This method is generally preferred for its mildness and high selectivity, minimizing the risk of side reactions on other sensitive functional groups that might be present in a larger molecule. The primary byproducts, toluene and carbon dioxide, are volatile and easily removed. However, the catalyst can be pyrophoric, and complete removal of palladium residues can be challenging.
Acid-Mediated Cleavage: Strong acidic conditions are highly effective for the simultaneous removal of both Z and Bzl groups. However, the harshness of reagents like TFA and HBr can lead to undesirable side reactions. A significant concern, particularly in peptide synthesis, is the formation of aspartimide, which can occur under both acidic and basic conditions. This side reaction involves the cyclization of the aspartic acid side chain to form a five-membered ring, which can then reopen to yield a mixture of α- and β-aspartyl peptides. The use of scavengers in TFA cocktails is crucial to trap the reactive carbocations generated from the protecting groups, which could otherwise lead to alkylation of sensitive residues like tryptophan or methionine.
Conclusion
The choice of cleavage cocktail for the deprotection of this compound is highly dependent on the overall synthetic context. For substrates sensitive to strong acids, catalytic transfer hydrogenation offers a mild and high-yielding alternative. For rapid and robust deprotection, particularly in the context of solid-phase peptide synthesis, TFA-based cocktails with appropriate scavengers are effective, provided that potential side reactions like aspartimide formation are carefully monitored and controlled. The use of extremely harsh reagents like anhydrous HF should be reserved for cases where other methods have failed, due to significant safety concerns.
References
Safety Operating Guide
Safe Disposal of Z-Asp-OBzl: A Procedural Guide
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of Z-Asp-OBzl (N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester), a common aspartic acid derivative. Adherence to these guidelines is essential for maintaining laboratory safety and environmental compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. These properties are critical for understanding the substance's behavior and for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value |
| Molecular Formula | C19H19NO6 |
| Molecular Weight | 357.36 g/mol |
| Melting Point | 80-86°C[1] |
| Boiling Point | 583.5 ± 50.0 °C at 760 mmHg[1] |
| Flash Point | 306.7 ± 30.1 °C[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Solubility | Insoluble in water[2] |
| Storage Temperature | 5°C (41°F) or below |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure and ensure personal safety.
-
Eye Protection: Splash goggles or safety glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust respirator should be used to avoid inhalation of the powder. In case of insufficient ventilation, a self-contained breathing apparatus may be necessary.
-
Body Protection: A full laboratory suit or coat and boots are recommended.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent contamination.
Small Spills:
-
Carefully use appropriate tools to collect the spilled solid material.
-
Place the collected material into a designated and clearly labeled waste disposal container.
Large Spills:
-
Evacuate personnel from the immediate area to ensure safety.
-
Use a shovel to transfer the spilled material into a suitable waste disposal container.
-
Avoid generating dust during the cleanup process.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations. The following is a general procedural guide for laboratory settings:
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, well-sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers as required by your institution's environmental health and safety (EHS) department.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and strong oxidizing agents. The storage temperature should not exceed 5°C (41°F).
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
The recommended methods of disposal include treatment at a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.
-
Do not discharge this compound or its containers into sewer systems or the environment.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Z-Asp-OBzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Z-Asp-OBzl (N-Carbobenzyloxy-L-aspartic acid 1-benzyl ester). Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research.
This compound is an aspartic acid derivative that may pose hazards upon improper handling.[1][2][3] Potential risks include harm if inhaled, swallowed, or absorbed through the skin, and it may cause irritation to the respiratory tract, skin, and eyes.[4][5] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE) Summary
The following table outlines the minimum required PPE for various activities involving this compound. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety Glasses | Chemical-resistant gloves (e.g., Nitrile) | Lab Coat | Recommended if packaging is damaged |
| Weighing & Aliquoting | Safety Goggles | Chemical-resistant gloves | Lab Coat | Dust mask or respirator in case of significant dust generation |
| Routine Handling & Reactions | Safety Goggles | Chemical-resistant gloves | Lab Coat | Use in a certified chemical fume hood |
| Spill Cleanup (Minor) | Safety Goggles | Chemical-resistant gloves | Lab Coat | Dust mask or respirator |
| Spill Cleanup (Major) | Splash Goggles, Face Shield | Heavy-duty chemical-resistant gloves | Full Suit, Boots | Self-contained breathing apparatus (SCBA) |
| Waste Disposal | Safety Goggles | Chemical-resistant gloves | Lab Coat | As needed, based on exposure risk |
Operational Plan: Step-by-Step Guidance
-
Inspection : Upon receipt, inspect the container for any damage or leaks. If compromised, handle with caution and appropriate PPE.
-
Labeling : Ensure the container is clearly labeled with the chemical name, concentration, date received, and hazard warnings.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C. Keep it away from heat, sparks, and open flames. Do not store with strong oxidizing agents.
-
Work Area : All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.
-
Weighing : When weighing, use a draft shield or perform the task in a fume hood to prevent the fine powder from becoming airborne.
-
Spill Prevention : Use secondary containment, such as a tray, when transferring the chemical.
-
Minor Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, lab coat, goggles, and dust mask), gently sweep the solid material to avoid creating dust.
-
Use appropriate tools to place the spilled material into a labeled, sealed container for waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill :
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a major spill.
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Waste Collection : Collect all this compound waste, including empty containers and contaminated disposables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Items : Any items, such as gloves or paper towels, that are lightly contaminated should be placed in designated waste containers for incineration.
-
Disposal Method : All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Do not dispose of this compound down the drain or in the regular trash. Arrange for pickup by your institution's environmental health and safety department.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
